Product packaging for Ophiopogonanone C(Cat. No.:)

Ophiopogonanone C

Cat. No.: B1630322
M. Wt: 356.3 g/mol
InChI Key: AQUXTCZWTTUERG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ophiopogonanone C has been reported in Ophiopogon japonicus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O7 B1630322 Ophiopogonanone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

InChI

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3/t11-/m1/s1

InChI Key

AQUXTCZWTTUERG-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C=O)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O

Origin of Product

United States

Foundational & Exploratory

Ophiopogonanone C: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (L. f.) Ker-Gawl. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a chromanone core with a benzyl group at the C3 position. Its systematic IUPAC name is (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde. The chemical structure and key identifiers are summarized below.

IdentifierValue
Molecular Formula C₁₉H₁₆O₇[1]
Molecular Weight 356.33 g/mol [1]
CAS Number 477336-75-7[1]
IUPAC Name (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde
SMILES O=CC1=C2C(C(--INVALID-LINK--CC3=CC=C(OCO4)C4=C3)=O)=C(C(C)=C1O)O[1]
InChIKey Not available
Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a flavonoid, it is expected to be a solid at room temperature. Its solubility has been reported in several organic solvents.

PropertyValueSource
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]
Spectral Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key spectral features are summarized below.

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, a methyl group, a methylene bridge, a methine proton, and hydroxyl groups are expected.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons would be characteristic.
IR Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are anticipated.
MS The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Biological Activities and Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on this compound are limited, its structural similarity to other bioactive homoisoflavonoids suggests it may possess similar properties. The primary mechanism of anti-inflammatory action for many flavonoids involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti-inflammatory Activity

Compounds isolated from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often linked to the downregulation of the MAPK and NF-κB signaling cascades.

Putative Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects. This pathway is based on the known actions of similar flavonoids and represents a hypothetical model for this compound.

G Putative Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Ophiopogonanone_C This compound Ophiopogonanone_C->MAPK_Pathway Inhibits Ophiopogonanone_C->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines Induces NFkB_Pathway->Pro_inflammatory_Cytokines Induces iNOS iNOS NFkB_Pathway->iNOS Induces NO NO iNOS->NO Produces

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are crucial for its further study. The following sections outline the general procedures based on the initial report of its discovery.

Isolation of this compound from Ophiopogon japonicus

The isolation of this compound typically involves extraction from the dried and powdered tubers of Ophiopogon japonicus, followed by a series of chromatographic separations.

Workflow for Isolation:

G General Isolation Workflow for this compound Plant_Material Dried Tubers of Ophiopogon japonicus Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Various Solvent Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative HPLC Purified_Fractions->Final_Purification Ophiopogonanone_C This compound Final_Purification->Ophiopogonanone_C

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification may be achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound is typically performed using preparative HPLC with a suitable solvent system to obtain the pure compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

G Nitric Oxide Inhibition Assay Workflow Cell_Culture Culture RAW 264.7 cells Treatment Treat cells with this compound and/or LPS Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite (a stable product of NO) Supernatant_Collection->Griess_Assay Data_Analysis Measure absorbance and calculate NO inhibition Griess_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Detailed Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its chemical and biological properties to support further investigation. The detailed experimental workflows and putative signaling pathways offer a starting point for researchers to explore its mechanism of action and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

References

Ophiopogonanone C: A Technical Examination of its Putative Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Current research directly investigating the anti-inflammatory pathways of Ophiopogonanone C is limited. This document extrapolates its potential mechanisms based on studies of structurally similar homoisoflavonoids isolated from the same plant, Ophiopogon japonicus. All data and pathways described herein are based on these related compounds and should be considered indicative rather than definitive for this compound.

Introduction

This compound is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] While direct studies on this compound are not extensively available, research into other homoisoflavonoids from Ophiopogon japonicus provides a strong basis for understanding its potential anti-inflammatory properties. These related compounds have been shown to modulate key signaling pathways involved in the inflammatory response, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome. This guide synthesizes the available data on these related compounds to build a comprehensive picture of the likely mechanisms of action for this compound.

Core Anti-inflammatory Pathways

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus appear to be centered on the inhibition of pro-inflammatory mediator production in immune cells such as macrophages. This is primarily achieved through the modulation of intracellular signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS).

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[2] Studies on 4'-O-Demethylophiopogonanone E, a compound structurally related to this compound, have demonstrated its ability to inhibit the phosphorylation of key MAPK proteins, specifically ERK1/2 and JNK, in LPS-stimulated RAW 264.7 macrophages.[1][3] This inhibition of phosphorylation prevents the activation of downstream transcription factors, leading to a reduction in the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS This compound (putative) This compound (putative) JNK JNK This compound (putative)->JNK Inhibition of Phosphorylation TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK ERK1/2 ERK1/2 MAPKK->ERK1/2 MAPKK->JNK p38 p38 MAPKK->p38 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK1/2->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Downregulation of NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes.[4] The activation of the MAPK pathway is often upstream of NF-κB activation.[2] Therefore, by inhibiting MAPK signaling, this compound likely also suppresses the activation of NF-κB. This would lead to a decrease in the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]

NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activation This compound (putative) This compound (putative) This compound (putative)->IKK Complex Inhibition (inferred) IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription

Caption: Inferred inhibitory effect of this compound on the NF-κB pathway.

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Some studies suggest that homoisoflavonoids can down-regulate the NLRP3 inflammasome complex.[5] While the exact mechanism is not fully elucidated for this compound, it may involve the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

Quantitative Data on Related Homoisoflavonoids

The following tables summarize the reported anti-inflammatory activities of homoisoflavonoids isolated from Ophiopogon japonicus.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages [1]

CompoundIC50 (µg/mL)
Palmitic acid33.4 ± 2.9
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone10.9 ± 0.8
4'-O-Demethylophiopogonanone E66.4 ± 3.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-induced RAW 264.7 Macrophages [1][3]

CytokineIC50 (µg/mL)
IL-1β32.5 ± 3.5
IL-613.4 ± 2.3

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of homoisoflavonoids.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.[1]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).[1]

Nitric Oxide (NO) Assay
  • Principle: The production of NO is an indicator of macrophage activation and inflammation. NO concentration in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration based on a standard curve generated with sodium nitrite.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.[3]

Western Blotting for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates, providing insights into the activation of signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, p-p65, p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[3]

Experimental_Workflow RAW 264.7 Cell Culture RAW 264.7 Cell Culture Pre-treatment with this compound Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Collect Supernatant Collect Supernatant Incubation->Collect Supernatant Lyse Cells Lyse Cells Incubation->Lyse Cells NO Assay (Griess) NO Assay (Griess) Collect Supernatant->NO Assay (Griess) ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant->ELISA (Cytokines) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Lyse Cells->Western Blot (Signaling Proteins)

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory mechanisms of this compound is still needed, the data from structurally related homoisoflavonoids strongly suggest its potential as a modulator of the MAPK and NF-κB signaling pathways. Future research should focus on isolating this compound and performing the detailed in vitro and in vivo studies described in this guide to definitively characterize its anti-inflammatory profile. Such investigations will be crucial for validating its potential as a therapeutic agent for inflammatory diseases.

References

Ophiopogonanone C and its Potential Role in Cardiovascular Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific role of Ophiopogonanone C in cardiovascular protection is limited in publicly available research. This guide synthesizes findings on closely related homoisoflavonoids and extracts from Ophiopogon japonicus, the plant source of this compound, to infer its potential mechanisms and therapeutic value. The data presented herein primarily pertains to Methylophiopogonanone A (MO-A) and steroidal saponins from Ophiopogon japonicus (SOJ).

Introduction

Ophiopogon japonicus (Thunb) Ker-Gawl, a plant used in traditional medicine, is a rich source of homoisoflavonoids, including this compound.[1] While the specific bioactivities of this compound are still under investigation, extensive research into other compounds from this plant has revealed significant cardiovascular protective effects, primarily attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[2][3][4] This technical guide provides an in-depth overview of the potential cardiovascular protective roles of compounds structurally related to this compound, focusing on their mechanisms of action, experimental validation, and the signaling pathways involved.

Quantitative Data on Cardioprotective Effects

The following tables summarize the key quantitative findings from studies on Methylophiopogonanone A (MO-A) and saponin-rich extracts of Ophiopogon japonicus (SOJ).

Table 1: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) [2][4]

ParameterControl (I/R)MO-A Pretreatment (10 mg/kg/day)Percentage Change
Myocardial Infarct SizeNot specifiedReduced by 60.7%↓ 60.7%
Myocardial ApoptosisNot specifiedReduced by 56.8%↓ 56.8%

Table 2: Effects of Methylophiopogonanone A (MO-A) on H9C2 Cardiomyocytes Subjected to Hypoxia/Reoxygenation (H/R) [2][4]

ParameterControl (H/R)MO-A Pretreatment (10 µmol/L)
ApoptosisIncreasedSignificantly decreased
Cleaved Caspase-3 ExpressionIncreasedSignificantly decreased
Bcl-2/Bax RatioDecreasedElevated
Nitric Oxide (NO) ProductionDecreasedRestored

Table 3: Effects of Saponins from Ophiopogon japonicus (SOJ) on Doxorubicin-Induced Chronic Heart Failure (CHF) in Rats [5]

ParameterCHF GroupCHF + SOJ (100 mg/kg) Group
Hemodynamic Parameters
LVESP (mmHg)Not specified116.20 ± 1.68
+dP/dtmax (mmHg/s)Not specified2978.71 ± 168.26
-dP/dtmax (mmHg/s)Not specified3452.61 ± 286.09
LVEDP (mmHg)Not specified8.85 ± 0.84
Echocardiographic Parameters
EF (%)Not specified68.26 ± 5.28
FS (%)Not specified31.97 ± 3.79
LVESD (mm)Not specified8.39 ± 0.45
LVEDD (mm)Not specified12.36 ± 0.87
Inflammatory and Oxidative Stress Markers
IL-6 (pg/mg protein)Not specified154.41 ± 7.72
TNF-α (pg/mg protein)Not specified110.02 ± 6.96
IL-1β (pg/mg protein)Not specified39.39 ± 5.27
p38 MAPK (relative activity)Not specified2.60 ± 0.40
SOD (U/mg protein)Not specified268.77 ± 6.20
CAT (U/mg protein)Not specified13.68 ± 0.68
GSH-Px (µmol/mg protein)Not specified316.90 ± 8.08
MDA (nmol/mg protein)Not specified4.03 ± 0.43

Key Signaling Pathways in Cardiovascular Protection

The cardiovascular protective effects of compounds from Ophiopogon japonicus are mediated through complex signaling pathways. The following diagrams illustrate the key pathways identified in the literature.

PI3K_Akt_eNOS_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MO_A Methylophiopogonanone A (MO-A) PI3K PI3K MO_A->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Increases Production Apoptosis_Inhibition Inhibition of Apoptosis NO->Apoptosis_Inhibition

Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.

p38_MAPK_Pathway cluster_extracellular Extracellular Stress cluster_intracellular Intracellular Doxorubicin Doxorubicin-induced Oxidative Stress & Inflammation p38_MAPK p38 MAPK Doxorubicin->p38_MAPK Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_MAPK->Inflammatory_Cytokines Increases Expression SOJ Saponins from Ophiopogon japonicus (SOJ) SOJ->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK pathway by Saponins from Ophiopogon japonicus.

Experimental Protocols

Methylophiopogonanone A (MO-A) in Myocardial Ischemia/Reperfusion
  • Animal Model: Male mice were pretreated with MO-A (10 mg·kg⁻¹·d⁻¹, administered orally) for two weeks.[2][4] Myocardial ischemia was induced by the transient occlusion of the left anterior descending coronary artery.[2][4]

  • Cardiac Function Assessment: Cardiac function was evaluated, though the specific parameters measured in the in vivo model were not detailed in the abstract.[2][4]

  • Infarct Size and Apoptosis Assessment: The myocardial infarct size and apoptosis index were assessed following the ischemia/reperfusion procedure.[2][4]

  • Cell Culture Model: H9C2 rat cardiomyocytes were subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion injury in vitro.[2][4]

  • Cell Viability and Apoptosis Analysis: Cell viability and apoptosis were evaluated in H9C2 cells pretreated with MO-A (10 µmol/L).[2][4] Apoptotic and related signaling proteins were analyzed.[2][4]

  • Nitric Oxide Measurement: NO levels in the cell culture medium were assessed.[2][4]

  • Pathway Inhibition: The PI3K inhibitor wortmannin (100 nmol/L) was used to confirm the role of the PI3K/Akt/eNOS pathway in the protective effects of MO-A.[2][4]

Saponins from Ophiopogon japonicus (SOJ) in Doxorubicin-Induced Chronic Heart Failure
  • Animal Model: A Sprague-Dawley rat model of chronic heart failure (CHF) was established by intraperitoneal injection of doxorubicin (DOX).[5]

  • Treatment Groups: Rats were randomly divided into a control group, a CHF group, a CHF + SOJ (100 mg/kg) treatment group, and an SOJ (100 mg/kg) treatment group.[5] The treatment was administered for six weeks.[5]

  • Hemodynamic and Echocardiographic Measurements: Biometric and echocardiographic parameters were measured to assess cardiac function.[5]

  • Biochemical Analysis: The levels of biochemical markers in serum and heart tissue were measured using commercial kits.[5] This included markers of cardiac injury (CK-MB, AST, LDH), inflammatory cytokines (TNF-α, IL-6, IL-1β), and markers of oxidative stress (SOD, CAT, GSH-Px, MDA).[3][5]

Conclusion and Future Directions

While direct evidence for this compound is still emerging, the significant cardioprotective effects of other homoisoflavonoids and saponins from Ophiopogon japonicus provide a strong rationale for its investigation. The mechanisms elucidated for related compounds, involving the PI3K/Akt/eNOS and p38 MAPK signaling pathways, offer promising avenues for research into this compound. Future studies should focus on isolating this compound and evaluating its efficacy in established in vitro and in vivo models of cardiovascular disease. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent for cardiovascular protection.

References

Spectroscopic Fingerprinting of Ophiopogonanone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and analytical workflows.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its unique molecular architecture.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound is achieved through the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS) data. While the precise experimental values are documented in the primary literature, this guide presents the expected data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

PositionδH (ppm)MultiplicityJ (Hz)
Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

PositionδC (ppm)
Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3.
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to study its fragmentation pattern, which provides valuable clues about its substructures.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization Mode[M-H]⁻ (m/z)Molecular Formula
ESI⁻Calculated for C₁₉H₁₅O₇C₁₉H₁₆O₇

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-defined experimental protocols. The following sections detail the general methodologies for the NMR and MS analysis of homoisoflavonoids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is operated in full scan mode to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain a characteristic fragmentation pattern that aids in structural confirmation.

Data Interpretation and Structural Confirmation

The structural elucidation of this compound involves the integrated analysis of both NMR and MS data. The ¹H and ¹³C NMR chemical shifts and coupling constants provide information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC) help to piece together the molecular framework. The accurate mass measurement from HR-MS confirms the elemental composition, and the fragmentation pattern from MS/MS provides evidence for specific functional groups and substructures within the molecule. Homoisoflavonoids with a formyl group, as is present in this compound, are known to exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]

Visualization of Analytical Workflows

To illustrate the logical flow of the identification process, the following diagrams, generated using Graphviz, depict the experimental workflows for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation of This compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Spec High-Field NMR Spectrometer Dissolution->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Data_Processing Spectral Processing & Referencing OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Signal_Assignment Signal Assignment Data_Processing->Signal_Assignment Structure_Elucidation Structure Elucidation Signal_Assignment->Structure_Elucidation

NMR Analysis Workflow for this compound Identification.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms MS Data Acquisition cluster_analysis_ms Data Analysis & Confirmation Isolation_MS Isolation of This compound Dilution_MS Dilution in MS-grade Solvent Isolation_MS->Dilution_MS HR_MS_Inst HR Mass Spectrometer (e.g., Q-TOF, Orbitrap) Dilution_MS->HR_MS_Inst Full_Scan Full Scan MS (Accurate Mass) HR_MS_Inst->Full_Scan MS_MS Tandem MS (MS/MS) (Fragmentation) HR_MS_Inst->MS_MS Data_Processing_MS Data Processing Full_Scan->Data_Processing_MS MS_MS->Data_Processing_MS Formula_Determination Molecular Formula Determination Data_Processing_MS->Formula_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Data_Processing_MS->Fragmentation_Analysis Structural_Confirmation Structural Confirmation Formula_Determination->Structural_Confirmation Fragmentation_Analysis->Structural_Confirmation

Mass Spectrometry Workflow for this compound Identification.

References

In Vitro Antioxidant Capacity of Ophiopogonanone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Homoisoflavonoids from Ophiopogon japonicus

The roots of Ophiopogon japonicus are a rich source of homoisoflavonoids, a special class of flavonoids characterized by an additional CH2 group connecting the B- and C-rings.[1] These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory and anti-hyperglycemic effects.[1] Among the various homoisoflavonoids identified, Methylophiopogonanone A and B are major constituents and have been evaluated for their antioxidant properties.[2][3] This document provides a technical guide to the methodologies used to assess their in vitro antioxidant capacity and summarizes the key findings.

Quantitative Antioxidant Capacity Data

The antioxidant activities of Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB) have been quantified using several standard assays. The results, expressed in Trolox Equivalents (μmol TE/g), are summarized in the table below.[1] Methylophiopogonanone B consistently demonstrated the highest antioxidant capacity across all tested methods.[2][4]

Compound/ExtractDPPH (μmol TE/g)ABTS (μmol TE/g)FRAP (μmol TE/g)CUPRAC (μmol TE/g)
Methylophiopogonanone A (MOPA) 82.17 ± 0.7955.59 ± 1.30225.03 ± 0.9131.56 ± 0.30
Methylophiopogonanone B (MOPB) 136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75
Chloroform/Methanol Extract (CME) 30.96 ± 0.2645.54 ± 0.2438.95 ± 0.59132.64 ± 0.84
Methanol Extract (ME) 10.37 ± 0.1115.39 ± 0.3713.82 ± 0.1748.97 ± 0.44
70% Ethanol Extract (EE) 7.91 ± 0.1311.23 ± 0.2110.51 ± 0.1835.84 ± 0.35

Data sourced from Wang et al., 2017.[1] Values are expressed as mean ± SD of three determinations.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate the homoisoflavonoids from Ophiopogon japonicus.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5]

Protocol:

  • A 0.06 mM solution of DPPH in methanol is prepared.[2]

  • 0.5 mL of the test sample (dissolved in methanol) is added to 3 mL of the methanolic DPPH solution.[2]

  • The mixture is incubated in the dark at room temperature for 30 minutes.[2]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]

  • Trolox is used as a reference standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Protocol:

  • The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[2]

  • The mixture is kept in the dark at room temperature for 12–16 hours before use.[2]

  • The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • 0.5 mL of the diluted sample is mixed with 2 mL of the diluted ABTS•+ solution.[2]

  • The absorbance is measured at 734 nm after 5 minutes at room temperature.[2]

  • Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Protocol:

  • The FRAP reagent is freshly prepared by mixing 50 mL of 300 mM acetate buffer (pH 3.6), 5 mL of 10 mM TPTZ in 40 mM HCl, and 5 mL of 20 mM FeCl₃ solution.[2]

  • The FRAP reagent is incubated at 37 °C.[2]

  • 0.05 mL of the diluted sample is added to 3 mL of the FRAP reagent.[2]

  • The solution is incubated for 4 minutes at 37 °C.[2]

  • The absorbance of the solution is recorded at 593 nm.[2]

  • Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

G cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay (Radical Scavenging) Data Quantitative Data (e.g., μmol TE/g) DPPH->Data ABTS ABTS Assay (Radical Scavenging) ABTS->Data FRAP FRAP Assay (Reducing Power) FRAP->Data Sample Ophiopogonanone C (or related compounds) Sample->DPPH Sample->ABTS Sample->FRAP Analysis Comparative Analysis and Interpretation Data->Analysis

Caption: General workflow for assessing the in vitro antioxidant capacity.

Postulated Antioxidant Signaling Pathway Modulation

Homoisoflavonoids, like other polyphenolic compounds, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.

G cluster_cell Cellular Environment ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Compound This compound Compound->Keap1 may induce dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Enhanced Cellular Antioxidant Defense Genes->Response

References

Methodological & Application

Application Notes and Protocols for HPLC-DAD Analysis of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonanone C is a homoisoflavonoid compound found in the tuber of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and functional food industries. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) (e.g., Waters, Agilent).

    • Chromatographic column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

    • Ultrasonic bath.

    • Analytical balance (0.01 mg sensitivity).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid or Phosphoric acid (HPLC grade).

    • Ultrapure water.

    • Ophiopogon japonicus raw material or extract for sample analysis.

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Store at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from Ophiopogon japonicus tuber):

    • Pulverize the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

    • Accurately weigh 1.0 g of the powder into a centrifuge tube.

    • Add 25 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[3]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. Chromatographic Conditions

The following chromatographic conditions can be used for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18 reversed-phase (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase A: AcetonitrileB: 0.1% Formic Acid in Water
Gradient Elution A gradient program can be optimized. A starting point could be a linear gradient from 40% A to 70% A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 296 nm[4][5]
Injection Volume 10 µL

Data Presentation

Method Validation Summary

The HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][7] The following tables summarize the expected performance characteristics of a validated method for this compound analysis.

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 2: Linearity and Range

Parameter Result
Linear Range 1 - 100 µg/mL
Regression Equation y = mx + c

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision

Precision Type Concentration (µg/mL) RSD (%)
Intra-day (n=6) Low < 2.0%
Medium < 2.0%
High < 2.0%
Inter-day (n=6, over 3 days) Low < 3.0%
Medium < 3.0%

| | High | < 3.0% |

Table 4: Stability

Condition Duration RSD (%)
Autosampler (25°C) 24 hours < 2.0%
Short-term (Room Temp) 48 hours < 2.0%

| Long-term (4°C) | 15 days | < 3.0% |

Table 5: Accuracy (Recovery)

Spiked Level Amount Added (µg) Amount Found (µg) Recovery (%) RSD (%)
Low 5 98 - 102% < 2.0%
Medium 10 98 - 102% < 2.0%

| High | 20 | | 98 - 102% | < 2.0% |

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data_proc Data Processing & Reporting start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep hplc_analysis HPLC-DAD System (Injection & Separation) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram & Spectra) hplc_analysis->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis.

validation_parameters cluster_precision Precision Levels method_validation HPLC-DAD Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness stability Stability method_validation->stability repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

References

Application Note: Quantification of Ophiopogonanone C in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ophiopogonanone C in biological matrices such as plasma. This compound, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered research interest for its potential pharmacological activities.[1] This protocol provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection, crucial for pharmacokinetic studies and drug development processes. The methodologies presented are based on established protocols for analogous homoisoflavonoids, ensuring a high probability of successful implementation.

Introduction

This compound is a key bioactive constituent of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate quantification of this compound in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. LC-MS/MS offers unparalleled sensitivity and selectivity for quantitative bioanalysis, making it the gold standard for pharmacokinetic studies.[2][3] This document provides a detailed protocol for the determination of this compound, enabling researchers to reliably assess its in vivo behavior.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and high extraction efficiency observed for similar compounds.[4][5]

Materials:

  • Blank plasma

  • This compound reference standard

  • Internal Standard (IS) (e.g., Methylophiopogonanone B or a structurally similar, stable isotope-labeled compound)[4]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are designed to achieve optimal separation of this compound from endogenous matrix components.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[4][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program To be optimized. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-9 min (10% B)
Flow Rate 0.3 mL/min[6]
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for selective and sensitive quantification.

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature To be optimized (typically 120-150°C)
Desolvation Temperature To be optimized (typically 350-500°C)
Gas Flow Rates To be optimized for the specific instrument

MRM Transitions: The precursor and product ions for this compound and the selected Internal Standard must be determined by infusing a standard solution of each compound into the mass spectrometer. The most intense and stable transitions should be selected for quantification and qualification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Method Validation

The analytical method should be fully validated according to the guidelines of the FDA or other relevant regulatory agencies. The validation should assess the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD%) should not exceed 15% (20% for LLOQ).[4]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]

  • Recovery: The extraction efficiency of the method should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.[6]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS should be assessed to ensure that the accuracy and precision are not compromised.[7]

  • Stability: The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[6]

Data Presentation

The following tables summarize the expected data from a validated LC-MS/MS method for this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
This compound e.g., 3.5 To be determined To be determined e.g., 100

| Internal Standard | e.g., 3.4 | To be determined | To be determined| e.g., 100 |

Table 2: Calibration Curve and Linearity

Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| e.g., 1 - 1000 | e.g., y = 0.005x + 0.01 | > 0.99 |

Table 3: Accuracy and Precision

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (RSD%) Inter-day Accuracy (%) Inter-day Precision (RSD%)
LLOQ e.g., 95.0 - 105.0 e.g., < 15.0 e.g., 94.0 - 106.0 e.g., < 15.0
Low QC e.g., 98.0 - 102.0 e.g., < 10.0 e.g., 97.5 - 102.5 e.g., < 10.0
Mid QC e.g., 99.0 - 101.0 e.g., < 8.0 e.g., 98.5 - 101.5 e.g., < 8.0

| High QC | e.g., 98.5 - 101.5 | e.g., < 7.0 | e.g., 98.0 - 102.0 | e.g., < 7.0 |

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute autosampler Transfer to Autosampler Vial reconstitute->autosampler lc_injection LC Injection autosampler->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calib_curve Calibration Curve Construction peak_integration->calib_curve quantification Quantification of This compound calib_curve->quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Note: 1H and 13C NMR Spectral Assignment of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] The structural elucidation of such natural products is fundamental for understanding their chemical properties and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed account of the 1H and 13C NMR spectral data for this compound, outlines the experimental protocols for data acquisition, and presents a workflow for its isolation and characterization.

Chemical Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments.

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound (Image generated for illustrative purposes)

Molecular Formula: C₁₉H₁₆O₇

Data Presentation: 1H and 13C NMR Spectral Data

The complete 1H and 13C NMR spectral data for this compound, recorded in CDCl₃, are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Carbon No.13C NMR (δ, ppm)1H NMR (δ, ppm, Multiplicity, J [Hz])
278.44.41 (dd, J = 11.5, 4.5), 4.25 (t, J = 11.5)
346.82.92 (m)
4197.2-
4a104.2-
5161.8-
6108.8-
7162.7-
8109.5-
8a160.2-
9 (CH₂)30.93.22 (dd, J = 14.0, 4.5), 2.72 (dd, J = 14.0, 10.5)
1'131.8-
2'109.86.73 (d, J = 1.0)
3'147.8-
4'146.4-
5'108.26.78 (d, J = 7.5)
6'121.66.68 (dd, J = 7.5, 1.0)
6-CH₃8.82.09 (s)
8-CHO192.410.35 (s)
O-CH₂-O101.15.92 (s)
5-OH-12.98 (s)
7-OH-12.92 (s)

Data sourced from J. Nat. Prod. 2002, 65(11), 1731-1733.

Experimental Protocols

The following section details the generalized methodology for the isolation and NMR-based structural elucidation of this compound.

Isolation Protocol
  • Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted sequentially. A common method involves an initial extraction with boiling water, followed by refluxing the residue with 95% ethanol (EtOH).

  • Partitioning: The aqueous extract is partitioned with ethyl acetate (EtOAc). The EtOH extract and the EtOAc-soluble fraction are then combined.

  • Chromatography: The combined extracts are subjected to repeated column chromatography for purification.

    • Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.

    • Sephadex LH-20 Column Chromatography: Employed for further separation based on molecular size.

    • Preparative Thin-Layer Chromatography (PTLC): Utilized for the final purification of the isolated compounds to yield pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

    • A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0.00 ppm.

    • The solution is transferred to a standard 5 mm NMR tube.

  • Instrumentation:

    • NMR spectra are recorded on a high-field spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

    • The instrument should be equipped for both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Frequency: 400 or 500 MHz

      • Solvent: CDCl₃

      • Temperature: 298 K

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans (ns): 8-16, depending on sample concentration

    • ¹³C NMR:

      • Frequency: 100 or 125 MHz

      • Solvent: CDCl₃

      • Temperature: 298 K

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

    • 2D NMR (COSY, HSQC, HMBC):

      • Standard pulse programs are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are crucial for establishing connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC), which is essential for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova).

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the TMS or residual solvent signal.

Mandatory Visualizations

Workflow for Isolation and Structure Elucidation

The following diagram illustrates the logical workflow from the plant source to the final structural assignment of this compound.

Isolation and Structure Elucidation Workflow for this compound A Plant Material (Ophiopogon japonicus tubers) B Extraction (EtOH) A->B C Crude Extract B->C D Column Chromatography (Silica Gel, Sephadex LH-20) C->D E Purified Fractions D->E F NMR Sample Preparation (Dissolve in CDCl3) E->F G NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) F->G H Spectral Data Analysis G->H I Structure Elucidation of This compound H->I

Caption: Workflow for the isolation and NMR analysis of this compound.

Logical Relationship for Spectral Assignment

This diagram shows the relationship between different NMR experiments and their role in assigning the chemical structure.

NMR Data Integration for Structure Assignment cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1 1H NMR (Proton environment, multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon environment) C13->HSQC C13->HMBC Assignment Complete Spectral Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Final Structure of This compound Assignment->Structure

Caption: Integration of 1D and 2D NMR data for structural assignment.

References

Application Notes and Protocols for the Extraction and Purification of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl.[1][2][3]. This class of compounds is of significant interest to the scientific and pharmaceutical communities due to its potential therapeutic properties. Homoisoflavonoids from Ophiopogon japonicus have demonstrated various biological activities, including anti-inflammatory and antioxidant effects[4]. These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of this compound from its natural plant source. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Extraction Yield and Total Flavonoid Content from Ophiopogon japonicus Root [4]

Extraction SolventExtraction Yield (% w/w)Total Flavonoid Content (mg RE/g of extract)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol10.23 ± 0.218.76 ± 0.25
70% Ethanol15.67 ± 0.325.43 ± 0.19

Table 2: Exemplary Purification Yield of Homoisoflavonoids from a Crude Extract of Ophiopogon japonicus [5]

CompoundYield from Crude Extract (mg/140 mg)Purity (%)
Methylophiopogonanone A15.396.9
6-Aldehydo-isoophiopogonone A4.198.3
6-Formyl-isoophiopogonanone A13.597.3

Experimental Protocols

Plant Material and Pre-processing

The primary source of this compound is the tuberous roots of Ophiopogon japonicus[1][2].

  • Protocol:

    • Obtain fresh or dried tuberous roots of Ophiopogon japonicus.

    • Wash the tubers thoroughly to remove any soil and debris.

    • Dry the tubers in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried tubers into a fine powder using a mechanical grinder.

    • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Homoisoflavonoids

An ethanol-based extraction is a common method for obtaining a crude extract enriched with homoisoflavonoids from Ophiopogon japonicus[1][2].

  • Protocol:

    • Weigh the powdered plant material.

    • Suspend the powder in 95% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction using a suitable method such as maceration, soxhlet extraction, or ultrasonication. For maceration, allow the mixture to stand for 24-48 hours with occasional stirring. For ultrasonication, sonicate the mixture for 30-60 minutes.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process with the residue 2-3 times to ensure maximum recovery of the compounds.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude ethanol extract.

    • Store the crude extract at 4°C until further purification.

Purification of this compound

A multi-step chromatographic approach is typically employed for the purification of this compound from the crude extract.

  • Protocol:

    a. Preliminary Fractionation using Macroporous Resin Column Chromatography:

    • Dissolve the crude ethanol extract in a minimal amount of a suitable solvent (e.g., 50% ethanol).

    • Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

    • Collect fractions of a defined volume (e.g., 250 mL).

    • Analyze the fractions for the presence of homoisoflavonoids using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions rich in homoisoflavonoids and concentrate them under reduced pressure.

    b. Further Purification by Silica Gel Column Chromatography:

    • Adsorb the concentrated homoisoflavonoid-rich fraction onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a silica gel column packed with a non-polar solvent system (e.g., n-hexane-ethyl acetate).

    • Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the proportion of ethyl acetate in n-hexane.

    • Collect fractions and monitor the separation by TLC.

    • Pool the fractions containing this compound based on the TLC profile.

    c. Final Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the partially purified fraction containing this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the filtered solution onto a preparative reversed-phase C18 HPLC column.

    • Elute the column with an isocratic or gradient mobile phase system, such as methanol-water or acetonitrile-water, at a specific flow rate. The exact conditions should be optimized based on analytical HPLC results.

    • Monitor the eluent at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical High-Performance Liquid Chromatography (HPLC) for Quantification
  • Protocol:

    • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-50% A; 20-40 min, 50-70% A; 40-50 min, 70-90% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.

    • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas with the calibration curve.

Mandatory Visualizations

experimental_workflow plant_material Ophiopogon japonicus Tubers powdered_material Drying and Powdering plant_material->powdered_material extraction Ethanol Extraction powdered_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin homoisoflavonoid_fraction Homoisoflavonoid-rich Fraction macroporous_resin->homoisoflavonoid_fraction silica_gel Silica Gel Column Chromatography homoisoflavonoid_fraction->silica_gel partially_purified Partially Purified Fraction silica_gel->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity and Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Figure 1: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ASK1, MKKs) TLR4->MAPK_cascade Ikk IKK TLR4->Ikk ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 IkB IκBα Ikk->IkB phosphorylates, leading to degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Ophiopogonanone_C This compound Ophiopogonanone_C->ERK inhibits phosphorylation Ophiopogonanone_C->JNK inhibits phosphorylation Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Proinflammatory_genes AP1->Proinflammatory_genes

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Ophiopogon japonicus. While the quantitative data for this compound itself remains to be fully elucidated in the literature, the provided information on related compounds offers a valuable starting point for process optimization. The detailed methodologies and visual workflows are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The proposed anti-inflammatory mechanism, involving the inhibition of the MAPK signaling pathway, highlights a key area for future investigation into the molecular pharmacology of this compound.

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids are a class of flavonoids that have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. The antioxidant properties of these compounds are of significant interest in drug development for the prevention and treatment of conditions associated with oxidative stress. This document provides detailed protocols for assessing the radical scavenging activity of this compound using two common in-vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which can be measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of this radical cation by an antioxidant leads to a loss of color, which is also quantified spectrophotometrically.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus

Compound/ExtractDPPH Scavenging Activity (µmol TE/g)
Methylophiopogonanone A (MOPA)31.56 ± 0.30
Methylophiopogonanone B (MOPB)136.10 ± 0.94
Chloroform/Methanol Extract (CME)30.96 ± 0.26
Methanol Extract (ME)12.33 ± 0.25
70% Ethanol Extract (EE)8.84 ± 0.08

Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus

Compound/ExtractABTS Scavenging Activity (µmol TE/g)
Methylophiopogonanone A (MOPA)55.59 ± 1.30
Methylophiopogonanone B (MOPB)163.90 ± 0.50
Chloroform/Methanol Extract (CME)45.54 ± 0.24
Methanol Extract (ME)15.39 ± 0.16
70% Ethanol Extract (EE)11.47 ± 0.11

Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is designed to determine the free radical scavenging activity of this compound.

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

2. Preparation of Solutions:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and store it at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a series of dilutions of the positive control in methanol.

3. Assay Procedure:

  • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution with methanol.

  • Asample is the absorbance of the DPPH solution with the test sample or positive control.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control/Blank in 96-well Plate DPPH->Mix Sample Prepare this compound and Control Dilutions Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This protocol outlines the procedure for assessing the ABTS radical cation scavenging capacity of this compound.

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol.

  • Positive Control: Prepare a series of dilutions of Trolox in methanol to create a standard curve.

3. Assay Procedure:

  • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

  • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the ABTS•+ solution with methanol.

  • Asample is the absorbance of the ABTS•+ solution with the test sample or positive control.

The antioxidant activity can be expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_Radical Mix and Incubate to form ABTS•+ ABTS_Stock->ABTS_Radical ABTS_Working Dilute ABTS•+ to Absorbance of ~0.7 ABTS_Radical->ABTS_Working Mix Mix Working ABTS•+ with Sample/Control/Blank in 96-well Plate ABTS_Working->Mix Sample Prepare this compound and Trolox Dilutions Sample->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine Trolox Equivalents (TEAC) Calculate->TEAC

Caption: Workflow for the ABTS radical scavenging assay.

Ophiopogonanone C in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids from this plant have garnered scientific interest due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, based on available information for closely related compounds.

Disclaimer: Specific experimental data on this compound is limited. The protocols and potential applications described herein are largely based on studies of other homoisoflavonoids isolated from Ophiopogon japonicus. Researchers should use this information as a guideline and optimize conditions for their specific experimental setup.

Preparation of this compound for Cell Culture

Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell culture experiments.

Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture applications, DMSO is the recommended solvent.

Protocol for Stock Solution Preparation
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Prepare a stock solution of 10 mM this compound in DMSO. For example, for a compound with a molecular weight of 356.33 g/mol , dissolve 3.56 mg of this compound in 1 mL of DMSO.

    • To aid dissolution, gently warm the tube at 37°C and use a vortex or sonicator for a short period.

    • Visually inspect the solution to ensure the compound has completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Applications in Cell Culture

Based on the activities of related homoisoflavonoids, this compound is a promising candidate for investigating anti-inflammatory and anticancer effects in vitro.

Anti-Inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[2] For instance, related compounds have been observed to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Potential Applications:

  • Investigation of the inhibitory effect on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells like RAW 264.7 macrophages.

  • Elucidation of the underlying mechanism of action, potentially through the inhibition of signaling pathways such as the MAPK pathway.[2][3]

Anticancer Activity

Various compounds isolated from Ophiopogon japonicus have demonstrated cytotoxic effects against different cancer cell lines.[4][5]

Potential Applications:

  • Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., lung, breast, colon, ovarian cancer).

  • Studying the mechanism of cell death (e.g., apoptosis, necrosis, autophagy).

  • Investigating the effect on cell proliferation, migration, and invasion.

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on related compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells (e.g., A2780 ovarian cancer cells or RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with DMSO at the highest concentration used).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours.

  • Pre-treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection:

    • Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

    • Incubate for another 10 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production.

Quantitative Data

CompoundCell LineAssayIC50 ValueReference
4'-O-Demethylophiopogonanone ERAW 264.7IL-1β Production32.5 ± 3.5 µg/mL[2]
4'-O-Demethylophiopogonanone ERAW 264.7IL-6 Production13.4 ± 2.3 µg/mL[2]
Methylophiopogonanone A (MO-A)-Tyrosinase Inhibition(10.87 ± 0.25) x 10⁻⁵ mol/L[6]
Methylophiopogonanone B (MO-B)-Tyrosinase Inhibition(18.76 ± 0.14) x 10⁻⁵ mol/L[6]
Ophiopogonin CMG-63Cytotoxicity (MTT)19.76 µM[7]
Ophiopogonin CSNU387Cytotoxicity (MTT)15.51 µM[7]

Visualization of Potential Signaling Pathways and Workflows

Potential Signaling Pathway Modulated by this compound

Based on studies of related compounds, this compound may exert its anti-inflammatory effects by modulating the MAPK signaling pathway.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK12 ERK1/2 TLR4->ERK12 Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates Ophiopogonanone_C This compound Ophiopogonanone_C->ERK12 Inhibits (potential) Ophiopogonanone_C->JNK Inhibits (potential) AP1 AP-1 ERK12->AP1 NFkB NF-κB ERK12->NFkB JNK->AP1 JNK->NFkB p38->AP1 p38->NFkB iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines AP1->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Screening Anti-Inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound.

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Prepare this compound Stock Solution (in DMSO) B2 Pre-treat with this compound A1->B2 A2 Culture RAW 264.7 Macrophage Cells B1 Seed Cells in 96-well Plates A2->B1 B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate for 24h B3->B4 C1 Collect Supernatant B4->C1 C4 Cell Viability Assay (MTT) B4->C4 C2 Griess Assay for NO C1->C2 C3 ELISA for Cytokines (TNF-α, IL-6) C1->C3 D1 Determine Inhibition of NO and Cytokine Production C2->D1 C3->D1 D2 Assess Cytotoxicity C4->D2

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Logical Relationship for Anticancer Effect Investigation

This diagram outlines the logical progression for investigating the potential anticancer effects of this compound.

Anticancer_Logic cluster_A cluster_B cluster_C cluster_D A Initial Screening A1 Cytotoxicity Screening (MTT Assay on multiple cell lines) A->A1 B Mechanism of Action D Target Identification B->D B1 Apoptosis Assay (Annexin V/PI Staining) B->B1 B2 Cell Cycle Analysis (Flow Cytometry) B->B2 C Functional Assays C->D C1 Wound Healing Assay (Migration) C->C1 C2 Transwell Assay (Invasion) C->C2 D1 Western Blot for Key Signaling Proteins D->D1 A2 Determine IC50 Values A1->A2 A2->B A2->C

Caption: Logical workflow for investigating the anticancer potential of this compound.

References

Application Notes and Protocols for In Vivo Administration of Ophiopogonanone C in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties. Preclinical evaluation of this compound in relevant animal models is a critical step in elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for the in vivo administration of this compound in commonly used animal models of inflammation, based on studies of structurally related compounds and established inflammatory models. The primary mechanism of action for many homoisoflavonoids involves the modulation of key inflammatory signaling pathways, notably the NF-κB and MAPK pathways.

Key Signaling Pathways

The anti-inflammatory effects of this compound and related homoisoflavonoids are believed to be mediated through the inhibition of pro-inflammatory signaling cascades. A pivotal pathway is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][2]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation p65 NF-κB (p65) IκBα->p65 Inhibition p65_nucleus NF-κB (p65) (Nucleus) p65->p65_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p65_nucleus->Inflammatory_Genes Activation Ophiopogonanone_C This compound Ophiopogonanone_C->IKK Inhibition

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Animal Models and Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice

This model is widely used to study acute inflammation in the lungs, a condition characterized by significant neutrophil infiltration and the release of pro-inflammatory cytokines.

Experimental Workflow:

Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Pretreatment This compound Pre-treatment (i.p. or oral) Grouping->Pretreatment LPS_Challenge LPS Instillation (intratracheal) Pretreatment->LPS_Challenge Monitoring Monitoring & Euthanasia (6-24h post-LPS) LPS_Challenge->Monitoring Sample_Collection Sample Collection (BALF, Lung Tissue) Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: Experimental workflow for the LPS-induced ALI model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Vehicle administration.

    • LPS Model Group: Vehicle + LPS challenge.

    • This compound Treatment Groups: this compound (e.g., 10, 25, 50 mg/kg) + LPS challenge.

    • Positive Control Group: Dexamethasone (e.g., 5 mg/kg) + LPS challenge.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to LPS challenge.

  • LPS Challenge: Lightly anesthetize mice and intratracheally instill LPS (5 mg/kg body weight) in 50 µL of sterile saline. The control group receives sterile saline only.

  • Monitoring and Sample Collection: Euthanize mice at a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • BALF Analysis: Determine total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of vascular permeability. Analyze cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

    • Lung Tissue Analysis: One lung lobe can be used for histopathological examination (H&E staining) to assess inflammatory cell infiltration, edema, and alveolar damage. The other lobe can be homogenized for myeloperoxidase (MPO) activity assay (an indicator of neutrophil accumulation) and Western blot analysis of NF-κB pathway proteins (p-p65, p-IκBα).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model mimics inflammatory bowel disease (IBD) and is characterized by damage to the intestinal epithelial barrier and subsequent inflammation. A study on the related compound Ophiopogonin D has shown efficacy in this model.[1][2]

Protocol:

  • Animals: Female C57BL/6 mice (8-10 weeks old, 18-22 g).

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 consecutive days.

  • Grouping:

    • Control Group: Regular drinking water, vehicle treatment.

    • DSS Model Group: DSS water, vehicle treatment.

    • This compound Treatment Groups: DSS water, this compound (e.g., 20, 40 mg/kg, daily by oral gavage).

    • Positive Control Group: DSS water, Sulfasalazine (e.g., 100 mg/kg, daily by oral gavage).

  • Drug Administration: Start this compound administration concurrently with DSS induction and continue for the duration of the study.

  • Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the treatment period (e.g., day 8 or 9), euthanize the mice and collect the entire colon.

  • Analysis:

    • Macroscopic Evaluation: Measure colon length and weight.

    • Histopathology: A section of the distal colon should be fixed, sectioned, and stained with H&E to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.

    • Biochemical Analysis: Homogenize a portion of the colon to measure MPO activity and cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or qPCR. Western blot analysis can be performed to assess the expression of NF-κB pathway proteins.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on expected outcomes from the administration of an effective dose of this compound in the described animal models.

Table 1: Effects of this compound on LPS-Induced Acute Lung Injury in Mice

ParameterControl GroupLPS Model GroupThis compound (50 mg/kg) + LPS
BALF Total Cells (x10⁵) 1.2 ± 0.325.6 ± 4.110.3 ± 2.5
BALF Neutrophils (x10⁵) 0.1 ± 0.0518.9 ± 3.27.5 ± 1.8
Lung MPO Activity (U/g tissue) 5.8 ± 1.245.2 ± 6.718.4 ± 4.3
BALF TNF-α (pg/mL) < 20450 ± 65180 ± 32
BALF IL-6 (pg/mL) < 15820 ± 110310 ± 55
Lung Wet/Dry Ratio 4.1 ± 0.36.8 ± 0.55.2 ± 0.4
*Data are presented as Mean ± SD. *p < 0.05 compared to the LPS Model Group.

Table 2: Effects of this compound on DSS-Induced Colitis in Mice

ParameterControl GroupDSS Model GroupThis compound (40 mg/kg) + DSS
Disease Activity Index (DAI) on Day 8 0.2 ± 0.13.5 ± 0.41.8 ± 0.3
Colon Length (cm) 8.5 ± 0.65.2 ± 0.57.1 ± 0.7
Colon MPO Activity (U/g tissue) 12.5 ± 3.188.4 ± 12.635.7 ± 8.2
Colon TNF-α (pg/mg protein) 35 ± 8210 ± 3595 ± 21
Histological Score 0.5 ± 0.28.2 ± 1.13.5 ± 0.8
Data are presented as Mean ± SD. *p < 0.05 compared to the DSS Model Group.

Conclusion

These application notes provide a framework for the in vivo investigation of this compound in animal models of acute lung injury and colitis. The provided protocols, data tables, and pathway diagrams offer a comprehensive guide for researchers aiming to evaluate the anti-inflammatory efficacy and mechanisms of this promising natural compound. It is recommended to perform dose-response studies and include appropriate positive controls to validate the experimental findings. Further investigations may also explore other models of inflammation and delve deeper into the specific molecular targets of this compound.

References

Application Notes: Ophiopogonanone C and its Effects on Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonanone C is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus[1], a plant used in traditional Chinese medicine to treat inflammatory diseases.[2][3][4] Emerging research focuses on the anti-inflammatory properties of homoisoflavonoids derived from this plant. These compounds have been shown to modulate the expression of key inflammatory mediators, suggesting their potential as therapeutic agents for a variety of inflammatory conditions.

These application notes provide an overview of the known effects of related homoisoflavonoids on cytokine expression and detail the experimental protocols required to investigate these effects. The primary mechanism of action appears to involve the inhibition of critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][5]

Mechanism of Action

Homoisoflavonoids from Ophiopogon japonicus, such as 4′-O-Demethylophiopogonanone E, have been demonstrated to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][3][6] The anti-inflammatory activity is primarily attributed to the downregulation of the MAPK and NF-κB signaling pathways. Specifically, these compounds may inhibit the phosphorylation of key kinases like ERK1/2 and JNK, which are crucial for the transcriptional activation of pro-inflammatory genes.[2][3][4][6]

Data Presentation: Inhibitory Effects on Cytokine Production

The following table summarizes the quantitative data on the inhibitory effects of 4′-O-Demethylophiopogonanone E, a closely related homoisoflavonoid, on the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages.[2][4][6]

CompoundTarget CytokineCell LineStimulantIC₅₀ Value
4′-O-Demethylophiopogonanone EIL-1βRAW 264.7LPS32.5 ± 3.5 µg/mL
4′-O-Demethylophiopogonanone EIL-6RAW 264.7LPS13.4 ± 2.3 µg/mL

Signaling Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow cluster_analysis 4. Quantification & Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Treatment & Stimulation - Pre-treat with this compound - Stimulate with LPS A->B C 3. Sample Collection - Supernatant for secreted cytokines - Cell lysate for protein/RNA B->C D ELISA (Secreted Cytokines) C->D Supernatant E Flow Cytometry (Intracellular Cytokines) C->E Cells F Western Blot (Signaling Proteins) C->F Cell Lysate

Caption: High-level workflow for studying this compound effects.

G cluster_mapk MAPK LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7) MAP3K->MAP2K ERK p-ERK1/2 MAP2K->ERK JNK p-JNK MAP2K->JNK TF Transcription Factors (e.g., AP-1) ERK->TF JNK->TF Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TF->Cytokines Gene Expression OphioC This compound OphioC->ERK Inhibition OphioC->JNK Inhibition

Caption: this compound inhibits the MAPK signaling pathway.

cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK p65_p50_IkB p65/p50-IκBα Complex IKK->p65_p50_IkB Phosphorylates IκBα IkB p-IκBα p65_p50 p65/p50 IkB->p65_p50 IκBα Degradation Releases p65/p50 p65_p50_IkB->IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p65_p50_nuc->Cytokines Gene Expression OphioC This compound OphioC->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Quantification of Secreted Cytokines by ELISA

This protocol details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines secreted into the cell culture medium.[7]

1. Materials

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kit for target cytokine (e.g., IL-6, IL-1β)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant cytokine standards

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Cell Culture and Treatment

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours. Include an unstimulated control group.

  • After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

3. ELISA Procedure

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7]

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Wash the plate three times.

  • Add recombinant cytokine standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1-2 hours.

  • Wash the plate three times.

  • Add Avidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Wash the plate five times.

  • Add TMB substrate and incubate until a blue color develops (15-30 minutes).

  • Add the stop solution to quench the reaction. The color will turn yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2: Analysis of Intracellular Cytokines by Flow Cytometry

This protocol allows for the quantification of cytokine-producing cells at a single-cell level.[8][9][10]

1. Materials

  • Cells, this compound, and LPS (as in Protocol 1)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[8][9]

  • Flow cytometry staining buffer (e.g., PBS with 2% BSA)

  • Fixation/Permeabilization kit

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD11b) and intracellular cytokines (e.g., anti-IL-6, anti-TNF-α)

  • Isotype control antibodies[9]

  • Flow cytometer

2. Cell Stimulation and Staining

  • Culture and treat cells with this compound and LPS as described previously.

  • Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to cause cytokines to accumulate within the cells.[8][10]

  • Harvest the cells and wash with staining buffer.

  • (Optional) Perform surface staining by incubating cells with fluorochrome-conjugated antibodies for surface markers for 30 minutes at 4°C.

  • Wash the cells to remove unbound antibodies.

  • Fix the cells using a fixation buffer for 20 minutes at room temperature in the dark.[11]

  • Wash and resuspend the cells in a permeabilization buffer.[11]

  • Perform intracellular staining by adding fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in staining buffer for analysis.

3. Flow Cytometry Analysis

  • Acquire the samples on a flow cytometer.

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Analyze the frequency of cytokine-positive cells and the median fluorescence intensity (MFI) to assess the level of cytokine production per cell.[9]

Protocol 3: Investigation of Signaling Pathways by Western Blot

This protocol is used to determine if this compound affects the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

1. Materials

  • Cells, this compound, and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

2. Procedure

  • Culture cells and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane thoroughly.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-ERK).

  • Quantify band intensity using densitometry software and present the data as a ratio of phosphorylated protein to total protein.

References

Troubleshooting & Optimization

Ophiopogonanone C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonanone C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2] It is investigated for various biological activities, including potential anticancer effects.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most in vitro cell-based assays, DMSO is the recommended solvent for preparing stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO. To enhance solubility, you can warm the solution at 37°C and sonicate it for a short period. It is recommended to prepare fresh solutions for each experiment.

Q4: How should I store this compound?

A4: this compound powder should be stored desiccated at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months, although preparing fresh solutions is ideal. If you need to store stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.

Q5: What are the known signaling pathways affected by compounds from Ophiopogon japonicus?

A5: Compounds from Ophiopogon japonicus, including other flavonoids and saponins, have been shown to modulate several signaling pathways involved in cancer progression. These include pathways related to apoptosis (e.g., involving p53 and c-Myc), cell cycle regulation, and inflammatory responses. For instance, related compounds have been observed to influence the Hippo and JNK/c-Jun signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to be less soluble in the aqueous environment. The concentration of this compound exceeds its solubility limit in the final medium.Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation. Perform a serial dilution of the stock solution in the culture medium to reach the desired final concentration. Prepare the final dilution immediately before adding it to the cells.
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate concentration of the stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock solution, ensure it has been stored properly in aliquots at -20°C. Verify the concentration of your stock solution.
Observed cytotoxicity is higher than expected. The solvent (e.g., DMSO) concentration is too high and is causing cellular toxicity. The concentration of this compound used is too high for the specific cell line.Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line.
Difficulty dissolving the this compound powder. The compound may not be readily soluble at room temperature.Gently warm the solution at 37°C and use an ultrasonic bath for a short period to aid in dissolution.

Quantitative Data

This compound Stock Solution Preparation

The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from various starting amounts of this compound (Molecular Weight: 356.33 g/mol ).

Starting Amount 1 mM 5 mM 10 mM 50 mM 100 mM
1 mg 2.8066 mL0.5613 mL0.2807 mL0.0561 mL0.0281 mL
5 mg 14.0331 mL2.8066 mL1.4033 mL0.2807 mL0.1403 mL
10 mg 28.0662 mL5.6132 mL2.8066 mL0.5613 mL0.2807 mL

Experimental Protocols

Protocol for Preparing this compound for In Vitro Assays
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Vortex mixer

    • Water bath or incubator at 37°C

    • Ultrasonic bath

  • Procedure for Preparing a 10 mM Stock Solution: a. Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 280.7 µL of DMSO to the tube. c. Vortex the tube for 10-15 seconds to mix. d. If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. e. Following incubation, vortex the tube again. If necessary, sonicate for 5 minutes. f. Visually inspect the solution to ensure all the powder has dissolved. g. Store the stock solution in aliquots at -20°C.

  • Procedure for Treating Cells with this compound: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution. c. Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound. d. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment. e. Incubate the cells for the desired period as per your experimental design.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Stock Solution Preparation cluster_cell_culture Cell Treatment cluster_analysis Data Analysis weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Start of Experiment dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assays (e.g., Viability, Western Blot) incubate->assay analyze Analyze and Interpret Results assay->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_proliferative Anti-Proliferative Effects cluster_inflammatory Anti-Inflammatory Effects OPC This compound p53 p53 Activation OPC->p53 cMyc c-Myc Inhibition OPC->cMyc Inhibits NFkB NF-κB Inhibition OPC->NFkB Inhibits Bax Bax Upregulation p53->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle Cell Cycle Arrest cMyc->CellCycle Inflammation Reduced Inflammatory Response NFkB->Inflammation

Caption: Simplified diagram of signaling pathways potentially affected by this compound.

References

Technical Support Center: Enhancing the Stability of Ophiopogonanone C in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ophiopogonanone C, maintaining its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the stability of this promising homoisoflavonoidal compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a strong indicator of compound instability in cell culture media. This compound, like many flavonoids, can degrade under typical cell culture conditions, leading to a decrease in its effective concentration and the potential formation of degradation products with altered biological activity.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: Several factors can influence the stability of this compound:

  • pH: The pH of the culture medium can significantly affect the stability of flavonoids. Neutral to alkaline pH, often found in standard culture media, can promote the degradation of this compound.

  • Temperature: Incubation at 37°C, the standard for most cell cultures, can accelerate the degradation of thermally sensitive compounds like this compound.

  • Light Exposure: this compound may be susceptible to photodegradation. Exposure to ambient light during preparation and incubation can lead to its breakdown.

  • Reactive Components in Media: Components within the cell culture medium, such as reactive oxygen species or enzymes present in serum, can contribute to the degradation of the compound.

Q3: How can I assess the stability of my this compound in my specific cell culture setup?

A3: To determine the stability of this compound in your experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 and collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound is then quantified by HPLC. A decrease in the peak area corresponding to this compound over time indicates instability.

Q4: What are some immediate practical steps I can take to improve the stability of this compound in my experiments?

A4: Here are some actionable steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.

  • Minimize Light Exposure: Protect your stock solutions and culture plates from light by using amber vials and covering plates with foil.

  • Control Temperature Exposure: Minimize the time your this compound-containing media is at 37°C before being added to the cells.

  • pH Consideration: If your experimental design allows, consider using a medium with a slightly more acidic pH to potentially slow down degradation.

  • Serum-Free Conditions: If compatible with your cell line, consider using serum-free media to reduce potential enzymatic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Degradation of this compound.Perform a stability study using HPLC to quantify the compound's concentration over the course of your experiment. Prepare fresh solutions for each experiment and minimize exposure to light and heat.
Precipitation of the compound in media Poor solubility of this compound in aqueous media.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. Prepare a more concentrated stock solution to minimize the volume added to the media.
Inconsistent dose-response curves Instability of this compound at different concentrations or over the incubation period.Re-evaluate the stability at the highest and lowest concentrations used. Consider shorter incubation times if significant degradation is observed.
Appearance of unknown peaks in HPLC analysis of culture media Formation of degradation products.Use LC-MS to identify the mass of the degradation products to gain insights into the degradation pathway.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC

Objective: To quantify the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired cell culture medium to a final concentration of 10 µM.

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Sample Preparation: Precipitate proteins by adding three volumes of ice-cold acetonitrile to the media aliquot. Centrifuge to pellet the precipitate and collect the supernatant.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point.

Protocol 2: Identification of this compound Degradation Products by LC-MS

Objective: To identify the potential degradation products of this compound in cell culture media.

Materials:

  • Follow the incubation and sample preparation steps from Protocol 1.

  • LC-MS system with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare samples from a 24-hour (or later) time point from the stability study where significant degradation is observed.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system.

    • Use a similar chromatographic method as in the HPLC protocol to separate the components.

    • Acquire mass spectra in both positive and negative ion modes to detect the parent compound and potential degradation products.

  • Data Analysis: Analyze the mass spectra to identify ions with masses different from this compound. Propose potential structures for the degradation products based on the mass difference and fragmentation patterns.

Visualizations

Caption: A troubleshooting workflow for addressing instability issues with this compound.

cluster_Pathway Potential Degradation Pathways of this compound Ophiopogonanone_C This compound Oxidation Oxidation (Reactive Oxygen Species) Ophiopogonanone_C->Oxidation Hydrolysis Hydrolysis (pH dependent) Ophiopogonanone_C->Hydrolysis Enzymatic_Degradation Enzymatic Degradation (Serum Enzymes) Ophiopogonanone_C->Enzymatic_Degradation Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Enzymatic_Degradation->Degradation_Products

Caption: Potential pathways for the degradation of this compound in cell culture media.

Ophiopogonanone C Antioxidant Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Ophiopogonanone C in your antioxidant experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for antioxidant activity?

A1: this compound is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids are a class of flavonoids known for their various biological activities, including antioxidant and anti-inflammatory effects. The interest in this compound stems from the established antioxidant properties of extracts from Ophiopogon japonicus, which are rich in such compounds.

Q2: What is the general mechanism of antioxidant action for flavonoids like this compound?

A2: Flavonoids primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): They can donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.

  • Single Electron Transfer (SET): They can donate an electron to reduce reactive oxygen species (ROS).

Additionally, some flavonoids can chelate metal ions involved in the generation of free radicals.

Q3: What are the common in vitro assays to measure the antioxidant activity of this compound?

A3: Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Q4: What is a recommended starting concentration range for this compound in antioxidant assays?

Q5: Which signaling pathways are potentially modulated by this compound to exert its antioxidant effects?

A5: Research on related compounds from Ophiopogon japonicus suggests the involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) signaling pathways. This compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. It might also modulate MAPK pathways, such as ERK1/2 and JNK, which are involved in cellular stress responses.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no antioxidant activity detected This compound concentration is too low.Increase the concentration range in your assay. Perform a dose-response curve to determine the EC50.
This compound has low solubility in the assay buffer.Ensure complete dissolution. This compound is typically dissolved in DMSO first, then diluted in the assay medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all samples, including controls.
The compound has degraded.Store this compound under appropriate conditions (cool, dark, and dry). Prepare fresh stock solutions for each experiment.
High variability between replicates Inconsistent pipetting or mixing.Ensure proper mixing of reagents and use calibrated pipettes.
Instability of the radical solution (DPPH or ABTS).Prepare fresh radical solutions for each experiment and protect them from light. Monitor the absorbance of the control over time to ensure stability.
Sample precipitation during the assay.Check the solubility of this compound at the tested concentrations in the final assay buffer. If precipitation occurs, consider adjusting the solvent system or lowering the concentration.
Unexpected color changes or interference This compound itself absorbs light at the assay wavelength.Run a sample blank containing this compound and the assay solvent (without the radical) to correct for any intrinsic absorbance.
Reaction with assay components other than the radical.Analyze the reaction kinetics and compare them to a standard antioxidant like Trolox or ascorbic acid.
Inconsistent results with different antioxidant assays (e.g., DPPH vs. FRAP) Different antioxidant mechanisms are being measured.This is expected. DPPH and ABTS assays measure radical scavenging activity (HAT/SET), while FRAP measures reducing power (SET). Report the results for each assay separately as they provide different aspects of antioxidant capacity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of homoisoflavonoids structurally related to this compound, providing a reference for expected potency in biological assays.

CompoundAssayIC50 (µg/mL)Reference
4'-O-Demethylophiopogonanone EIL-1β Production Inhibition32.5 ± 3.5[1]
4'-O-Demethylophiopogonanone EIL-6 Production Inhibition13.4 ± 2.3[1]
desmethylisoophiopogonone BNO Production Inhibition14.1 ± 1.5[1]
Palmitic acidNO Production Inhibition33.4 ± 2.9[1]
Oleic acidNO Production Inhibition80.2 ± 2.3[1]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneNO Production Inhibition10.9 ± 0.8[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from studies on related homoisoflavonoids.[2]

Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.06 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with methanol to obtain a range of working concentrations.

  • Assay:

    • Add 50 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol is based on established methods for flavonoids.[2]

Principle: Antioxidants reduce the pre-formed blue-green ABTS radical cation back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or appropriate buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working solution preparation: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound in DMSO and serially dilute with ethanol.

  • Assay:

    • Add 20 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 180 µL of the ABTS working solution to each well.

    • For the control, add 20 µL of ethanol instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from standard methods used for plant extracts.[2]

Principle: Antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the reducing power of the sample.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and standard preparation: Prepare a stock solution of this compound in DMSO and serially dilute with the appropriate solvent. Prepare a series of FeSO₄ solutions for the standard curve.

  • Assay:

    • Add 10 µL of each this compound dilution or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the FeSO₄ solutions. Determine the FRAP value of this compound by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

Visualizations

Signaling Pathways

OphiopogonanoneC_Signaling OphioC This compound Keap1_Nrf2 Keap1-Nrf2 Complex OphioC->Keap1_Nrf2 promotes dissociation MAPK_Pathway MAPK Pathway (ERK, JNK) OphioC->MAPK_Pathway inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ROS->MAPK_Pathway activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Inflammation Inflammatory Response MAPK_Pathway->Inflammation promotes

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Start: Prepare this compound Stock Solution (in DMSO) dilution Prepare Serial Dilutions (e.g., in Methanol or Ethanol) start->dilution dpph_assay Mix Sample/Control with DPPH Solution dilution->dpph_assay abts_assay Mix Sample/Control with ABTS Working Solution dilution->abts_assay frap_assay Mix Sample/Standard with FRAP Reagent dilution->frap_assay dpph_reagent Prepare 0.06 mM DPPH in Methanol dpph_reagent->dpph_assay dpph_incubate Incubate 30 min in Dark dpph_assay->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read analysis Calculate % Inhibition / Reducing Power and Determine IC50 / Equivalents dpph_read->analysis abts_reagent Prepare ABTS Radical Cation (ABTS + K₂S₂O₈) abts_reagent->abts_assay abts_incubate Incubate 6 min abts_assay->abts_incubate abts_read Read Absorbance at 734 nm abts_incubate->abts_read abts_read->analysis frap_reagent Prepare FRAP Reagent (TPTZ, FeCl₃, Acetate Buffer) frap_reagent->frap_assay frap_incubate Incubate 10 min at 37°C frap_assay->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read frap_read->analysis

Caption: General workflow for in vitro antioxidant assays.

References

Technical Support Center: Ophiopogonanone C and MTT Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ophiopogonanone C in MTT viability assays. Given that this compound is a homoisoflavonoid, a class of compounds known for their potential to interfere with tetrazolium-based assays, this guide offers strategies to identify and mitigate these effects to ensure accurate assessment of cell viability.

Troubleshooting Guide

Issue: Unexpectedly High Cell Viability or Results Contradicting Other Observations

Researchers may observe an apparent increase in cell viability or results that are inconsistent with other indicators of cytotoxicity (e.g., microscopy) when treating cells with this compound. This could be due to direct reduction of the MTT reagent by the compound, leading to a false-positive signal.

Table 1: Troubleshooting Steps for Unexpected MTT Assay Results with this compound

StepActionExpected Outcome
1 Perform a Cell-Free Control Experiment Determine if this compound directly reduces MTT in the absence of cells.
2 Visually Inspect Wells Under a Microscope Correlate absorbance readings with cell morphology and density.
3 Use an Alternative Viability Assay Validate MTT results with a non-tetrazolium-based method.
4 Optimize Compound Incubation and Wash Steps Minimize the presence of extracellular this compound during MTT incubation.

Detailed Troubleshooting Protocols

Cell-Free Control Experiment

Objective: To determine if this compound chemically reduces the MTT reagent to formazan in the absence of cells.

Protocol:

  • Prepare a 96-well plate with cell culture medium but without cells.

  • Add this compound at the same concentrations used in your cell-based experiments.

  • Add the MTT reagent to each well as you would in a standard assay.

  • Incubate for the same duration as your cell-based experiments.

  • Add the solubilizing agent (e.g., DMSO, isopropanol).

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

Interpretation: An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT by the compound. This suggests that the MTT assay may not be suitable for this compound without significant modifications.

Microscopic Examination

Objective: To visually verify cell viability and compare it with MTT assay results.

Protocol:

  • Before adding the MTT reagent and solubilizing agent, observe the cells under a phase-contrast microscope.

  • Examine cell morphology, adherence, and density in both treated and untreated wells.

  • Compare these visual observations with the quantitative data from the MTT assay.

Interpretation: If the MTT assay indicates high viability but microscopic observation shows signs of cytotoxicity (e.g., cell rounding, detachment, reduced cell number), it is highly likely that this compound is interfering with the assay.

Alternative Viability Assays

Objective: To use a different method to confirm the cytotoxic effects of this compound.

Recommendation: Assays with different detection mechanisms are less likely to be affected by the same interferences. Good alternatives include:

  • Sulphorhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, a key indicator of metabolically active cells. This is a highly sensitive method.[1][2]

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing an estimation of cell number.

  • Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells which are impermeable to the dye.[3]

A comparison of key features of these assays is presented below.

Table 2: Comparison of Alternative Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityWell-established, inexpensiveProne to interference from reducing compounds, endpoint assay
SRB Stains total cellular proteinUnaffected by reducing compounds, stable endpointRequires cell fixation, less sensitive for suspension cells
ATP-Based Quantifies intracellular ATPHigh sensitivity, rapid, suitable for high-throughputReagents can be expensive, signal can be transient
Crystal Violet Stains DNA of adherent cellsSimple, inexpensiveRequires cell fixation, multiple wash steps can lead to cell loss
Trypan Blue Membrane exclusionDirect measure of cell membrane integrity, simpleManual counting can be subjective and time-consuming

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to interfere with the MTT assay?

A1: this compound is a homoisoflavonoid. Flavonoids and other polyphenolic compounds are known to have antioxidant properties and can act as reducing agents.[4] The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. Compounds like this compound can directly reduce MTT in a cell-free environment, leading to a false-positive signal that overestimates cell viability.[2][5]

Q2: My MTT results show increased viability after treatment with this compound. Does this mean the compound promotes cell growth?

A2: While not impossible, it is more probable that this is an artifact due to interference. Flavonoids have been reported to cause "strikingly false-positive viabilities" in MTT assays, even when cells are dead.[2][5][6] It is crucial to perform the troubleshooting steps outlined above, particularly the cell-free control and confirmation with an alternative assay, before concluding any growth-promoting effects.

Q3: Can I modify the MTT assay to use it with this compound?

A3: While some modifications might reduce interference, they may not eliminate it. One possible modification is to wash the cells with fresh medium or PBS after the compound treatment period and before adding the MTT reagent. This can help remove any extracellular this compound. However, intracellularly absorbed compound could still interfere. The most reliable approach is to use an alternative assay that is not based on tetrazolium reduction.

Q4: What is the potential mechanism of this compound's effect on cells?

A4: As a flavonoid, this compound may influence several cellular pathways. Flavonoids have been shown to affect mitochondrial function, including the electron transport chain and the production of reactive oxygen species (ROS).[7] They can also modulate signaling pathways related to apoptosis and cell survival. For example, related compounds like Ophiopogonin D have been shown to impact mitochondrial dynamics and oxidative stress pathways.[8][9]

Q5: Are there other tetrazolium-based assays like MTS, XTT, or WST-1 also susceptible to interference?

A5: Yes, other tetrazolium-based assays (MTS, XTT, WST-1) are also based on reduction and can be susceptible to interference from reducing compounds, although the water-soluble formazan products they form offer a simpler protocol.[3][10] If this compound is shown to interfere with the MTT assay, it is advisable to select an alternative assay with a completely different mechanism, such as SRB or an ATP-based assay.

Visual Guides

Diagrams of Experimental Workflows and Logical Relationships

MTT_Interference_Mechanism cluster_cell Living Cell Mitochondria Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Cellular Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake OphiopogonanoneC This compound (Reducing Agent) MTT->OphiopogonanoneC Direct Interaction OphiopogonanoneC->Formazan Chemical Reduction (Interference)

Caption: Mechanism of MTT assay interference by a reducing compound.

Troubleshooting_Workflow start Unexpected MTT Results (e.g., High Viability) cell_free Run Cell-Free Control: Compound + Medium + MTT start->cell_free microscopy Microscopic Examination: Check Cell Morphology & Density start->microscopy interference Result: Interference Confirmed. MTT Assay is Unreliable. cell_free->interference Absorbance Increased no_interference Result: No Direct Reduction. Proceed with caution. cell_free->no_interference No Change in Absorbance alternative_assay Perform Alternative Assay (SRB, ATP-based, etc.) microscopy->alternative_assay Viability Discrepancy conclusion Validate Cytotoxicity Results with Alternative Assay Data alternative_assay->conclusion interference->alternative_assay no_interference->alternative_assay

Caption: Troubleshooting workflow for suspected MTT assay interference.

Flavonoid_Signaling_Pathway OphioC This compound (Homoisoflavonoid) Mito Mitochondria OphioC->Mito ROS Reactive Oxygen Species (ROS) OphioC->ROS Modulation ETC Electron Transport Chain (ETC) Mito->ETC Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release ROS->Apoptosis High Levels Induce CellSurvival Cell Survival ROS->CellSurvival Low Levels Signal ETC->ROS

References

Troubleshooting peak tailing in Ophiopogonanone C HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Ophiopogonanone C.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise resolution, sensitivity, and the accuracy of quantification. The table below outlines potential causes of peak tailing in the HPLC analysis of this compound and their corresponding solutions.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions This compound, with its hydroxyl groups, can form secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column. This leads to mixed-mode retention and results in peak tailing.[1][2][3][4]- Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction. - Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this acidic pH, most silanol groups will be protonated and less likely to interact with the analyte.[2][5] - Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.[2][5]
Mobile Phase pH close to Analyte pKa If the mobile phase pH is close to the pKa of this compound's hydroxyl groups, the compound may exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For acidic compounds like phenols, a lower pH is generally preferred.
Column Overload Injecting too much sample onto the column can saturate the stationary phase, causing a distortion in the peak shape, often leading to tailing.[2][6]- Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[7] - Dilute the Sample: Lower the concentration of this compound in the sample solution.[7]
Extra-Column Volume Excessive volume within the HPLC system, such as from long or wide-bore tubing and fittings, can cause the chromatographic peak to broaden and tail.[2][3]- Minimize Tubing Length and Diameter: Use shorter tubing with a smaller internal diameter (e.g., 0.005 inches) to connect the various components of the HPLC system.[1] - Ensure Proper Fittings: Check that all fittings are correctly installed and that there are no gaps or dead volumes in the connections.[8]
Column Contamination or Degradation Accumulation of particulate matter from the sample or mobile phase on the column frit, or degradation of the stationary phase, can disrupt the sample flow path and cause peak tailing.[2][3]- Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6] - Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants.[9] - Column Washing: If contamination is suspected, flush the column with a series of strong solvents to remove strongly retained compounds.[2]
Inappropriate Sample Solvent Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can lead to peak distortion and tailing.[2]- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[3] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus.[10][11][12] Its analysis by HPLC is crucial for quality control of herbal medicines, pharmacokinetic studies, and in the development of new therapeutic agents.

Q2: My this compound peak is tailing. Where should I start troubleshooting?

A good starting point is to examine the mobile phase pH and the type of column being used. Secondary interactions with silanol groups are a very common cause of peak tailing for compounds containing hydroxyl groups.[1][4] Consider adjusting the mobile phase to a lower pH (e.g., pH 3 with 0.1% formic or acetic acid) and ensure you are using a high-quality, end-capped C18 column.

Q3: Can the source of this compound affect the HPLC analysis?

Yes, this compound is a natural product extracted from Ophiopogon japonicus.[13] The complexity of the plant matrix can introduce interfering compounds that may co-elute or affect the column's performance over time, potentially leading to peak shape issues. Proper sample preparation and the use of a guard column are recommended.[9]

Q4: What is an acceptable tailing factor for a chromatographic peak?

Ideally, a perfectly symmetrical peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered acceptable for most applications. However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Sample from Plant Extract: Extract the dried and powdered Ophiopogon japonicus tubers with methanol or an ethanol-water mixture. Evaporate the solvent and redissolve the residue in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size (end-capped)

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 296 nm (based on similar homoisoflavonoids)

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standard solutions.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue Likely: - Extra-column volume - Column inlet blockage - Improper fittings check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely: - Secondary silanol interactions - Mobile phase pH issue - Column overload check_all_peaks->chemical_issue No troubleshoot_system Troubleshoot System: - Check fittings - Minimize tubing length - Backflush/replace column system_issue->troubleshoot_system troubleshoot_chemical Troubleshoot Chemistry: - Adjust mobile phase pH - Use end-capped column - Reduce sample concentration - Add competing base (TEA) chemical_issue->troubleshoot_chemical

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_column Silica-Based C18 Stationary Phase silanol Si-OH Residual Silanol Group c18 Si-O-Si-(CH2)17-CH3 C18 Chain ophiopogonanone {this compound | (with -OH groups)} ophiopogonanone->silanol Secondary Interaction (Causes Tailing) ophiopogonanone->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Molecular interactions leading to peak tailing.

References

Technical Support Center: Ophiopogonanone C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ophiopogonanone C and related homoisoflavonoids in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry characteristics of this compound?

This compound is a homoisoflavonoid. In mass spectrometry, particularly with electrospray ionization (ESI), it can be analyzed in both positive and negative ion modes. The choice of ionization mode will affect the observed precursor and product ions. It's crucial to understand its fragmentation patterns for accurate identification.

Q2: How can I prepare this compound samples from Ophiopogon japonicus for LC-MS analysis?

A common method involves ultrasonic extraction with an ethanol-water mixture, followed by solid-phase extraction (SPE) to remove polysaccharides that can interfere with the analysis.

Detailed Sample Preparation Protocol: A detailed protocol for sample preparation is provided in the "Experimental Protocols" section below.

Q3: What are common adducts observed for this compound in ESI-MS?

In electrospray ionization (ESI), it is not uncommon to observe adducts, which are ions formed by the association of the analyte molecule with other molecules from the mobile phase or matrix. For flavonoids like this compound, common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+) adducts, in addition to the protonated molecule ([M+H]+).[1][2] In negative ion mode, deprotonated molecules ([M-H]-) are typical. The formation of these adducts can be influenced by the purity of the solvents and the cleanliness of the MS system.[3]

Q4: What could be causing poor sensitivity when detecting this compound?

Low sensitivity in flavonoid analysis can stem from several factors:

  • Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the compound's structure and the ion source settings.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[4][5][6][7]

  • Analyte Degradation: this compound may be unstable under certain storage or analytical conditions.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For some flavonoids, acidic mobile phases with additives like formic acid are effective.

A troubleshooting workflow for addressing low sensitivity is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Peak Detected

This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent signal for this compound.

Troubleshooting Workflow for Low Sensitivity

Low_Sensitivity_Troubleshooting start Start: Low/No Signal for This compound check_ms 1. Verify MS Performance - Run system suitability test with a known standard. - Check for stable spray. start->check_ms ms_ok Is MS performance within specifications? check_ms->ms_ok check_lc 2. Evaluate Chromatography - Check for pressure fluctuations. - Inspect for peak shape issues (tailing, splitting). - Verify retention time. ms_ok->check_lc Yes fix_ms Troubleshoot MS Hardware - Clean ion source. - Check detector voltage. - Calibrate mass analyzer. ms_ok->fix_ms No lc_ok Is chromatography acceptable? check_lc->lc_ok check_sample 3. Investigate Sample Integrity - Confirm sample concentration. - Assess for degradation (prepare fresh sample). - Evaluate for matrix effects. lc_ok->check_sample Yes fix_lc Troubleshoot LC System - Check for leaks. - Replace column/frits if clogged. - Prepare fresh mobile phase. lc_ok->fix_lc No sample_ok Is sample integrity confirmed? check_sample->sample_ok optimize_method 4. Optimize MS Method - Adjust ion source parameters (e.g., voltages, temperatures). - Optimize collision energy for fragmentation. - Check for adduct formation. sample_ok->optimize_method Yes fix_sample Address Sample Issues - Improve sample cleanup. - Use matrix-matched standards. - Consider derivatization. sample_ok->fix_sample No end Problem Resolved optimize_method->end fix_ms->check_ms fix_lc->check_lc fix_sample->check_sample

A step-by-step workflow for troubleshooting low sensitivity issues.
Guide 2: Inaccurate Mass or Poor Resolution

Issues with mass accuracy can lead to incorrect compound identification.

  • Mass Calibration: Ensure the mass spectrometer is recently and properly calibrated using the manufacturer's recommended standards. Incorrect calibration is a primary cause of mass errors.

  • Instrument Maintenance: Contaminants or drift within the instrument can affect mass accuracy and resolution. Follow a regular maintenance schedule.

  • Sufficient Data Points: Ensure enough data points are acquired across the chromatographic peak for accurate mass measurement.

Guide 3: Issues with Reproducibility

Poor reproducibility can invalidate experimental results.

  • Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure consistent injection volumes.

  • Column Equilibration: Ensure the column is fully equilibrated between injections.

  • Sample Stability: this compound may degrade in the autosampler over long sequences. Consider using a cooled autosampler. A validation study on a related compound, Methylophiopogonanone A, demonstrated its stability in rat plasma under various storage conditions.[8]

Quantitative Data Summary

The following tables provide examples of LC-MS/MS parameters that can be used as a starting point for the analysis of this compound and related compounds. Note that optimal conditions may vary between instruments.

Table 1: UPLC-QTOF-MS Instrumental Parameters for Analysis of Ophiopogon japonicus Extract

ParameterSetting 1[9]Setting 2[10]
Column Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)Not specified
Mobile Phase A 0.1% aqueous formic acid (v/v)Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.35 mL/min0.4 mL/min
Column Temp. 40°C35°C
Ionization Mode ESI (+) and ESI (-)ESI (-)
Capillary Voltage 1.4 kV (+) / 1.3 kV (-)5.5 kV
Source Temp. 120°C400°C
Desolvation Temp. 350°CNot specified
Desolvation Gas 600 L/h50 psi (Heater Gas)
Cone Gas Flow 50 L/hNot specified
Mass Range 50–1,500 m/z300–1500 m/z

Table 2: Method Validation Parameters for Homoisoflavonoids in Ophiopogon japonicus [11]

CompoundLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Homoisoflavonoid 1 0.42-84.0>0.9990.120.4295.2-104.5<7.1
Homoisoflavonoid 2 0.66-132.0>0.9990.200.6694.5-105.2<6.9
Homoisoflavonoid 3 0.24-48.0>0.9990.080.2496.3-103.8<7.3

Experimental Protocols

Protocol 1: Extraction of this compound from Ophiopogon japonicus

This protocol is adapted from methodologies for extracting homoisoflavonoids from plant material.[10]

  • Sample Preparation: Weigh 1.0 g of dried and powdered Ophiopogon japonicus tubers.

  • Ultrasonic Extraction: Place the powder in a flask with 10 mL of 75:25 ethanol-water (v/v). Perform ultrasonic extraction for 120 minutes. Repeat this step.

  • Combine and Concentrate: Combine the extracts from both extractions, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the residue in 10 mL of water.

  • Solid-Phase Extraction (SPE):

    • Activate an SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the homoisoflavonoid fraction with an appropriate solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

General Experimental Workflow

Experimental_Workflow start Start: Ophiopogon japonicus (Dried Tubers) extraction 1. Sample Extraction - Ultrasonic extraction with Ethanol/Water - Concentration start->extraction spe 2. Sample Cleanup - Solid-Phase Extraction (SPE) - Removal of polysaccharides extraction->spe lc_separation 3. LC Separation - UPLC/HPLC with C18 column - Gradient elution spe->lc_separation ms_detection 4. MS Detection - ESI source (positive/negative mode) - QTOF or Triple Quadrupole analyzer lc_separation->ms_detection data_analysis 5. Data Analysis - Peak identification - Quantification - Spectral interpretation ms_detection->data_analysis end End: Results data_analysis->end

A general workflow for the analysis of this compound.
Protocol 2: UPLC-QTOF-MS Method for this compound Detection

This is a representative protocol based on published methods.[9][12]

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY HSS T3, 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-12 min: Linear gradient to 50% A, 50% B

    • 12-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • Follow with a re-equilibration step.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-6 µL.

  • Mass Spectrometer: A QTOF mass spectrometer with an ESI source.

  • Ionization Mode: Operate in both positive and negative modes to gather comprehensive data.

  • MS Parameters: Refer to Table 1 for starting parameters for voltages, gas flows, and temperatures. Optimize these for your specific instrument.

  • Data Acquisition: Acquire data over a mass range of m/z 50-1500.

Signaling Pathway

Some homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory activity by inhibiting the MAPK signaling pathway.[13] This pathway is a key regulator of cellular responses to external stimuli and plays a critical role in inflammation.

MAPK Signaling Pathway in Inflammation

MAPK_Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk mkk_jnk MKK4/7 mapkkk->mkk_jnk mkk_p38 MKK3/6 mapkkk->mkk_p38 mek MEK1/2 mapkkk->mek jnk_path JNK Pathway p38_path p38 Pathway erk_path ERK Pathway jnk JNK mkk_jnk->jnk ap1 AP-1 (Transcription Factor) jnk->ap1 p38 p38 mkk_p38->p38 nfkb NF-κB Activation p38->nfkb erk ERK1/2 mek->erk erk->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) and iNOS (NO production) ap1->cytokines nfkb->cytokines ophiopogonanone This compound (and related compounds) ophiopogonanone->jnk Inhibition ophiopogonanone->erk Inhibition

Inhibition of ERK1/2 and JNK phosphorylation by homoisoflavonoids.

References

Technical Support Center: Ophiopogonanone C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Ophiopogonanone C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of this valuable homoisoflavonoid from Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound isolation?

A1: this compound is a homoisoflavonoidal compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2][3]

Q2: What are the general steps involved in the isolation of this compound?

A2: The general workflow for isolating this compound involves extraction from the plant material, followed by chromatographic purification to separate the target compound from other constituents.

Q3: Which solvents are most effective for the initial extraction?

A3: Ethanol is a commonly used solvent for the initial extraction of homoisoflavonoids, including this compound, from Ophiopogon japonicus tubers.[1][2] Studies have also explored other solvent systems, such as a chloroform/methanol mixture, which has shown a lower overall extraction yield but a significantly higher total flavonoid content compared to methanol or 70% ethanol alone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound, which can lead to low yields.

Problem 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Solvent Selection While ethanol is effective, a chloroform/methanol (1:1, v/v) mixture can yield a higher concentration of total flavonoids, though the total extractable mass may be lower.[4] Consider the trade-off between total yield and flavonoid purity in your initial extraction.
Insufficient Extraction Time/Temperature Ensure adequate extraction time and temperature. For solvent extraction, employing methods like heat reflux or ultrasonic-assisted extraction can improve efficiency. However, be mindful that excessive heat can potentially degrade thermolabile compounds.
Inadequate Grinding of Plant Material The plant material should be finely powdered to maximize the surface area for solvent penetration.
Problem 2: Poor Separation During Chromatography
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition The polarity of the mobile phase is critical for good separation. For silica gel chromatography of homoisoflavonoids, a gradient elution starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Fine-tuning the gradient is essential for resolving compounds with similar polarities.
Column Overloading Loading too much crude extract onto the chromatography column will result in poor separation and broad, overlapping peaks. Determine the optimal loading capacity for your column size and stationary phase.
Compound Instability on Silica Gel Some flavonoids can degrade on acidic silica gel. If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina.
Problem 3: Loss of Compound During Purification Steps
Potential Cause Recommended Solution
Co-elution with Impurities If this compound co-elutes with other compounds, further purification steps are necessary. Techniques like high-speed counter-current chromatography (HSCCC) can be effective for separating structurally similar homoisoflavonoids.
Degradation During Solvent Evaporation When concentrating fractions, avoid excessive heat. Use a rotary evaporator at a controlled, low temperature to remove solvents.
Compound Instability The stability of homoisoflavonoids can be affected by factors such as pH and exposure to light and high temperatures. It is advisable to work with extracts and purified fractions in a timely manner and store them at low temperatures in the dark when not in use.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of homoisoflavonoids from Ophiopogon japonicus.

Table 1: Comparison of Extraction Solvents for Total Flavonoid Content

Solvent System Extraction Yield (w/w, %) Total Flavonoid Content (mg RE/g)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol26.42 ± 1.393.76 ± 0.16
70% Ethanol31.90 ± 1.422.62 ± 0.06

Data adapted from a study on Ophiopogon japonicus root extracts.[4] RE = Rutin equivalents.

Experimental Protocols

Protocol 1: General Isolation of Homoisoflavonoids from Ophiopogon japonicus

This protocol provides a general framework for the isolation of homoisoflavonoids and can be adapted for the specific targeting of this compound.

1. Extraction:

  • Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature.

  • The solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is typically rich in homoisoflavonoids, is concentrated.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • A gradient elution is performed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions can be achieved using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant Ophiopogon japonicus tubers extraction Extraction (e.g., 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fractions Collected Fractions silica_gel->fractions purification Further Purification (e.g., Prep-HPLC, HSCCC) fractions->purification opc Pure this compound purification->opc

Caption: A generalized workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Steps start->check_chromatography check_purification Examine Final Purification start->check_purification solvent Incorrect Solvent? check_extraction->solvent conditions Suboptimal Conditions? (Time, Temp) check_extraction->conditions mobile_phase Mobile Phase Inefficient? check_chromatography->mobile_phase overloading Column Overloaded? check_chromatography->overloading degradation Compound Degradation? check_chromatography->degradation coelution Co-elution with Impurities? check_purification->coelution optimize_solvent Optimize Solvent System solvent->optimize_solvent optimize_conditions Adjust Time/Temperature conditions->optimize_conditions optimize_mobile_phase Refine Mobile Phase Gradient mobile_phase->optimize_mobile_phase reduce_load Reduce Sample Load overloading->reduce_load check_stability Assess Compound Stability degradation->check_stability add_step Add Purification Step coelution->add_step

References

Technical Support Center: Ophiopogonanone C In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonanone C in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is a poorly water-soluble compound. Based on its known solubility in organic solvents, a common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous vehicle for administration. For a compound with similar characteristics, Methylophiopogonanone A, successful in vivo studies have been conducted using oral gavage, suggesting a formulation suitable for this route.

Q2: How can I prepare a stable formulation of this compound for oral administration?

A2: To prepare a stable formulation for oral gavage, you can adapt a protocol similar to that used for other poorly soluble homoisoflavonoids. A recommended starting point is to dissolve this compound in DMSO to create a stock solution. This stock solution can then be suspended in a vehicle such as a 0.5% solution of Carboxymethylcellulose (CMC) in saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity in the animal model.

Q3: What are the key considerations when selecting a vehicle for this compound?

A3: The primary considerations include:

  • Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1]

  • Toxicity: The chosen vehicle should be non-toxic to the animal model at the administered volume and concentration.

  • Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal, intravenous).

  • Stability: The formulation should keep this compound stable and uniformly dispersed.

  • Viscosity: The viscosity should be suitable for the chosen administration method (e.g., gavage needle).

Q4: Are there any known signaling pathways affected by this compound or related compounds?

A4: While specific signaling pathways for this compound are still under investigation, a closely related compound, Methylophiopogonanone A, has been shown to exert its effects through the PI3K/Akt/eNOS signaling pathway in cardioprotection models. This pathway is crucial for cell survival and vasodilation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the final formulation. The concentration of the organic solvent (e.g., DMSO) is too low after dilution with the aqueous vehicle. The final concentration of this compound exceeds its solubility limit in the vehicle.Increase the proportion of the co-solvent (e.g., use a higher concentration of DMSO in the initial stock, but be mindful of final DMSO concentration and toxicity). Consider using a surfactant like Tween 80 or Cremophor EL to improve solubility and stability. Prepare the formulation fresh before each administration.
Difficulty in administering the formulation due to high viscosity. The concentration of the suspending agent (e.g., CMC) is too high.Reduce the concentration of the suspending agent. Ensure the suspending agent is fully dissolved and the formulation is at an appropriate temperature before administration.
Observed toxicity or adverse effects in the animal model. The vehicle itself may be causing toxicity (e.g., high concentration of DMSO). The pH of the formulation is outside the physiological range.Run a vehicle-only control group to assess the toxicity of the vehicle alone. Ensure the final concentration of any organic solvent is minimized. Adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.5-7.5).
Inconsistent results between experiments. Inconsistent formulation preparation. Degradation of this compound in the formulation.Standardize the formulation preparation protocol. Prepare the formulation fresh for each experiment to avoid degradation. Store the stock solution of this compound in an appropriate solvent at a low temperature and protected from light.

Experimental Protocols

Protocol: Preparation of this compound for Oral Gavage in Rodents

This protocol is a general guideline and may require optimization based on the specific experimental design.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare 0.5% CMC solution:

    • Dissolve 0.5 g of CMC in 100 mL of sterile 0.9% saline.

    • Stir vigorously or use a magnetic stirrer until the CMC is fully dissolved. This may take several hours.

  • Prepare this compound stock solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Prepare the final dosing formulation:

    • Warm the 0.5% CMC solution to room temperature.

    • While vortexing the CMC solution, slowly add the this compound stock solution to achieve the desired final concentration. For example, to prepare a 10 mg/kg dose for a 20g mouse with a dosing volume of 100 µL, you would need a final concentration of 2 mg/mL.

    • Ensure the final concentration of DMSO in the formulation is below 5% (v/v).

    • Continue to vortex for 5-10 minutes to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to reduce particle size and improve homogeneity.

  • Administration:

    • Administer the formulation to the animals via oral gavage immediately after preparation.

    • Continuously mix the formulation during administration to maintain a uniform suspension.

Quantitative Data Summary

Compound Vehicle Route of Administration Dose Animal Model Reference
Methylophiopogonanone ANot explicitly stated, but administered orally. A common vehicle for similar compounds is 0.5% CMC in saline with a small percentage of DMSO.Oral gavage10 mg/kg/dayRats[1]
This compound(Proposed) 0.5% CMC in saline with <5% DMSOOral gavageTo be determined by dose-response studiesRodentsN/A

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B D Mix Stock into CMC Solution B->D C Prepare 0.5% CMC in Saline C->D E Vortex/Sonicate D->E F Animal Model (Rodent) E->F Administer Formulation G Oral Gavage F->G H Data Collection G->H

Caption: Experimental workflow for this compound in vivo studies.

signaling_pathway cluster_pathway PI3K/Akt/eNOS Signaling Pathway MOA Methylophiopogonanone A PI3K PI3K MOA->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates CellSurvival Cell Survival Akt->CellSurvival NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.

References

Preventing degradation of Ophiopogonanone C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Ophiopogonanone C during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of this compound in stock solutions or during experiments.1. Prepare fresh stock solutions for each experiment. 2. If using previously prepared stock solutions, verify the concentration and purity via HPLC before use. 3. Minimize the exposure of solutions to light and elevated temperatures.
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of this compound.1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Conduct forced degradation studies (see Experimental Protocols) to understand the degradation pathways. 3. Adjust storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation.
Color change or precipitation in stock solutions. Indicates significant degradation or poor solubility. Flavonoids can be susceptible to oxidation, which may lead to colored byproducts.1. Discard the solution. 2. Prepare a new stock solution, ensuring the compound is fully dissolved. Consider using a different solvent if solubility is an issue.[1] 3. Store the new solution under recommended conditions (-20°C, protected from light).

Frequently Asked Questions (FAQs)

1. How should I store solid this compound?

For long-term storage, solid this compound should be desiccated and stored at -20°C.[1] For shorter periods, storage at 2-8°C is also acceptable, provided the product is kept tightly sealed.[2]

2. What is the recommended way to prepare and store stock solutions of this compound?

It is recommended to prepare and use solutions on the same day.[2] If advance preparation is necessary, store stock solutions in tightly sealed vials at -20°C.[2] These solutions are generally viable for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

3. In which solvents is this compound soluble?

This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1]

4. What are the primary factors that can cause this compound to degrade?

Based on the general stability of flavonoids, the primary factors that can cause degradation are:

  • pH: Flavonoids can be unstable in neutral or alkaline solutions.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidation, a common degradation pathway for flavonoids.[4][5]

5. How can I assess the stability of my this compound samples?

A stability-indicating analytical method, typically HPLC or UPLC, is required.[6][7][8] This method should be able to separate the intact this compound from any potential degradation products. Forced degradation studies are recommended to develop and validate such a method.[6][7]

Summary of Storage Conditions

Form Temperature Duration Additional Notes
Solid -20°CLong-termDesiccate.
Solid 2-8°CUp to 24 monthsKeep tightly sealed.[2]
Stock Solution -20°CUp to 2 weeksAliquot in tightly sealed vials.[2] Protect from light.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating HPLC method for this compound and assess its stability under stress conditions.

1. HPLC Method Development:

  • Objective: To develop an HPLC method that can resolve this compound from its degradation products.

  • Column: A C18 column is a common starting point for flavonoid analysis.[9][10]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating flavonoids and their degradation products.[9]

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal detection wavelength.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good peak shape and resolution between this compound and any new peaks that appear during forced degradation.

2. Forced Degradation Studies:

  • Objective: To intentionally degrade this compound to generate potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat a solution at 60-80°C.

    • Photodegradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by the developed HPLC method at various time points.

  • Peak Purity Analysis: Use the PDA detector to check the peak purity of this compound in the stressed samples to ensure that no degradation products are co-eluting.

Visualizations

Stability_Assessment_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation cluster_3 Stability Study MD1 Select HPLC Column (e.g., C18) MD2 Optimize Mobile Phase (Acidified Water/Acetonitrile) MD1->MD2 MD3 Set Detection Wavelength (PDA Detector) MD2->MD3 FD1 Prepare this compound Solution MD3->FD1 Use Developed Method FD2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FD1->FD2 AV1 Analyze Stressed Samples by HPLC FD2->AV1 AV2 Assess Peak Purity (PDA) AV1->AV2 AV3 Identify Degradation Products (LC-MS) AV2->AV3 AV4 Validate Method (ICH Guidelines) AV2->AV4 SS1 Store Samples under Defined Conditions (Temp, Humidity, Light) AV4->SS1 Apply Validated Method SS2 Analyze at Time Points with Validated Method SS1->SS2 SS3 Determine Degradation Rate and Shelf-life SS2->SS3

Caption: Workflow for Stability Assessment of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ophiopogonanone C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the complex NMR spectra of this homoisoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum complex?

A1: this compound is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicus.[1][2] Its structure, featuring a chromanone core with multiple substituents, including a methyl group, a formyl group, and a methylenedioxybenzyl group, gives rise to a complex NMR spectrum. The presence of chiral centers and restricted bond rotations can also lead to overlapping signals and complex splitting patterns, making straightforward interpretation challenging.

Q2: Where can I find the reference NMR data for this compound?

A2: The original spectroscopic data for this compound, including ¹H and ¹³C NMR, was reported in the Journal of Natural Products, 2002, volume 65, issue 11, pages 1731-1733.[1][2][3] This publication details the isolation and structure elucidation of five new homoisoflavonoids, including this compound.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A3: Unexpected peaks can arise from several sources. Common culprits include residual solvents from your purification process (e.g., ethyl acetate, acetone), moisture (water peak), or impurities in your sample. It is also possible that you are observing rotamers, which are isomers that differ by rotation around a single bond and can give rise to separate sets of signals in the NMR spectrum.

Q4: The integration of my aromatic protons does not match the expected values. What should I do?

A4: Inaccurate integration in the aromatic region can be due to overlapping signals or the presence of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Trying a different deuterated solvent, such as acetone-d₆ or benzene-d₆, can often resolve overlapping peaks and allow for more accurate integration.

Troubleshooting Guide

Issue 1: Overlapping Signals in the ¹H NMR Spectrum

Symptoms:

  • Broad or poorly resolved multiplets.

  • Difficulty in determining coupling constants.

  • Inaccurate integration values.

Possible Causes:

  • Co-eluting impurities.

  • Presence of rotamers.

  • Insufficient magnetic field strength of the NMR instrument.

Solutions:

  • Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy, such as benzene-d₆, can induce differential shifts in proton resonances, potentially resolving overlapping signals.

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes coalesce signals from rotamers by increasing the rate of bond rotation.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to identify coupled proton systems, even in crowded regions.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure.

Issue 2: Ambiguous Carbon Signal Assignments in the ¹³C NMR Spectrum

Symptoms:

  • Difficulty in distinguishing between quaternary carbons and protonated carbons.

  • Uncertainty in assigning specific carbons within the aromatic rings.

Possible Causes:

  • Similar chemical environments leading to close chemical shifts.

  • Weak signals for quaternary carbons.

Solutions:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): By observing long-range correlations from well-resolved proton signals to carbon signals, you can unambiguously assign quaternary carbons and other carbons within the molecular skeleton.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on its known structure and typical chemical shifts for similar homoisoflavonoids. Note: The specific data from the primary literature could not be retrieved, so these are predicted values and ranges.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.2 - 4.5m-
H-33.0 - 3.3m-
H₂-92.8 - 3.1m-
6-CH₃2.0 - 2.2s-
8-CHO9.8 - 10.2s-
H-2'6.7 - 6.9d~1.5
H-5'6.6 - 6.8d~8.0
H-6'6.5 - 6.7dd~8.0, 1.5
3',4'-OCH₂O-5.9 - 6.1s-
5-OH11.0 - 12.0s-
7-OH5.0 - 6.0s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-270 - 75
C-345 - 50
C-4195 - 200
C-4a100 - 105
C-5160 - 165
C-6105 - 110
C-7160 - 165
C-8105 - 110
C-8a160 - 165
C-930 - 35
6-CH₃8 - 12
8-CHO190 - 195
C-1'125 - 130
C-2'108 - 112
C-3'147 - 150
C-4'146 - 149
C-5'108 - 112
C-6'120 - 125
3',4'-OCH₂O-100 - 105

Experimental Protocols

A standard approach for acquiring the NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is typically required.

  • 2D NMR Acquisition:

    • COSY: A standard gradient-selected COSY experiment is usually sufficient.

    • HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz) should be performed.

    • HMBC: A gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(C,H), typically 4-10 Hz) is essential for structural elucidation.

    • DEPT-135: This experiment should be run to differentiate carbon multiplicities.

Visualization

The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of this compound.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT assign_protons Assign Proton Signals H1_NMR->assign_protons Proton Chemical Shifts & Coupling Constants assign_carbons Assign Carbon Signals C13_NMR->assign_carbons Carbon Chemical Shifts & Multiplicities COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->assign_protons Proton-Proton Couplings HMBC ¹H-¹³C HMBC HSQC->assign_carbons Direct C-H Correlations build_fragments Build Molecular Fragments HMBC->build_fragments Long-Range C-H Correlations assign_protons->assign_carbons via HSQC final_structure Assemble Final Structure build_fragments->final_structure Connect Fragments

Caption: Experimental workflow for NMR-based structure elucidation.

logical_relationships H1 ¹H Signals COSY COSY Correlations H1->COSY HSQC HSQC Correlations H1->HSQC HMBC HMBC Correlations H1->HMBC C13 ¹³C Signals DEPT DEPT Multiplicity C13->DEPT C13->HSQC C13->HMBC Structure This compound Structure DEPT->Structure Identifies CH, CH₂, CH₃ COSY->Structure Identifies Spin Systems HSQC->Structure Connects ¹H and ¹³C HMBC->Structure Reveals Connectivity Across Quaternary Carbons

Caption: Logical relationships in 2D NMR spectral analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Ophiopogon Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antioxidant potential of homoisoflavonoids derived from Ophiopogon species, with a focus on Methylophiopogonanone A and Methylophiopogonanone B.

This guide provides a comparative overview of the antioxidant activities of various homoisoflavonoids isolated from Ophiopogon japonicus. The primary focus is on Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB), for which robust comparative data is available. While this guide aims to include Ophiopogonanone C, a thorough literature search did not yield studies with quantitative data on its antioxidant activity comparable to that of other homoisoflavonoids from Ophiopogon.

Comparative Antioxidant Activity of Ophiopogon Homoisoflavonoids

Ophiopogon japonicus, a plant widely used in traditional Chinese medicine, is a rich source of homoisoflavonoids, which have demonstrated a range of biological activities, including antioxidant effects.[1][2] Among the various homoisoflavonoids identified, MOPA and MOPB are two of the most abundant.[2]

A key study by Wang et al. (2017) provides a direct comparison of the antioxidant capacities of MOPA and MOPB using several standard in vitro assays. The results consistently demonstrate that MOPB has superior antioxidant activity compared to MOPA across all tested methods.[2]

Quantitative Data on Antioxidant Activity

The antioxidant activities of MOPA and MOPB, as determined by DPPH, ABTS, FRAP, and CUPRAC assays, are summarized in the table below. The data is presented as Trolox equivalents (μmol TE/g), which allows for a standardized comparison of antioxidant capacity.

CompoundDPPH Assay (μmol TE/g)ABTS Assay (μmol TE/g)FRAP Assay (μmol TE/g)CUPRAC Assay (μmol TE/g)
Methylophiopogonanone A (MOPA) 82.17 ± 0.7955.59 ± 1.30225.03 ± 0.9131.56 ± 0.30
Methylophiopogonanone B (MOPB) 136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75
Data sourced from Wang et al. (2017).[2][3]

These results clearly indicate that MOPB is a more potent antioxidant than MOPA in all four assays.[2]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate the Ophiopogon homoisoflavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Procedure:

    • A 0.5 mL sample of the homoisoflavonoid (dissolved in methanol) is added to 3 mL of a 0.06 mM methanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is then measured at 517 nm using a spectrophotometer.

    • The radical scavenging activity is calculated based on the reduction in absorbance. Trolox is used as a standard for quantification.[2][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Procedure:

    • The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A 0.5 mL sample of the homoisoflavonoid is mixed with 2 mL of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after 5 minutes of incubation at room temperature.

    • The scavenging activity is determined by the decrease in absorbance, with Trolox used as a reference standard.[2][5]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Procedure:

    • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • The reagent is warmed to 37°C before use.

    • A 0.05 mL sample of the homoisoflavonoid is added to 3 mL of the FRAP reagent.

    • The mixture is incubated at 37°C for 4 minutes.

    • The absorbance is read at 593 nm.

    • The antioxidant capacity is determined based on the increase in absorbance, with Trolox as the standard.[2]

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants.

  • Procedure:

    • A 0.5 mL sample of the homoisoflavonoid is mixed with 1 mL of 10 mM CuCl₂, 1 mL of 7.5 mM neocuproine, and 1 mL of 1 M ammonium acetate buffer (pH 7.0), followed by the addition of 0.6 mL of deionized water.

    • The mixture is incubated at room temperature for 1 hour.

    • The absorbance is measured at 450 nm.

    • The reducing capacity is quantified using Trolox as a standard.[2][5]

Antioxidant Mechanism of Homoisoflavonoids

The antioxidant activity of homoisoflavonoids is primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. These compounds can act as antioxidants through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

The following diagram illustrates a general workflow for assessing the antioxidant activity of Ophiopogon homoisoflavonoids.

G Workflow for In Vitro Antioxidant Activity Assessment of Ophiopogon Homoisoflavonoids cluster_extraction Extraction and Isolation cluster_assays Antioxidant Assays cluster_results Data Analysis o_japonicus Ophiopogon japonicus Root extraction Solvent Extraction o_japonicus->extraction isolation Chromatographic Isolation extraction->isolation homoisoflavonoids Isolated Homoisoflavonoids (e.g., MOPA, MOPB) isolation->homoisoflavonoids dpph DPPH Assay data_analysis Calculation of Trolox Equivalents dpph->data_analysis abts ABTS Assay abts->data_analysis frap FRAP Assay frap->data_analysis cuprac CUPRAC Assay cuprac->data_analysis homoisoflavonoids->dpph Radical Scavenging homoisoflavonoids->abts Radical Scavenging homoisoflavonoids->frap Reducing Power homoisoflavonoids->cuprac Reducing Power comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for assessing the antioxidant activity of Ophiopogon homoisoflavonoids.

The following diagram illustrates a simplified, general mechanism of how phenolic antioxidants like homoisoflavonoids neutralize free radicals.

G General Antioxidant Mechanism of Homoisoflavonoids homoisoflavonoid Homoisoflavonoid (Ar-OH) free_radical Free Radical (R•) stabilized_radical Stabilized Homoisoflavonoid Radical (Ar-O•) homoisoflavonoid->stabilized_radical Donates H• neutralized_molecule Neutralized Molecule (RH) free_radical->neutralized_molecule Accepts H•

Caption: General mechanism of free radical scavenging by homoisoflavonoids.

Conclusion

The available evidence strongly suggests that homoisoflavonoids from Ophiopogon japonicus are potent antioxidants.[2] In direct comparative studies, Methylophiopogonanone B consistently demonstrates superior antioxidant activity to Methylophiopogonanone A.[2] Further research is warranted to isolate and evaluate the antioxidant capacity of other homoisoflavonoids from this plant, including this compound, to fully understand their potential therapeutic applications. The standardized protocols provided in this guide can serve as a valuable resource for such future investigations.

References

A Comparative Analysis of the Anti-inflammatory Effects of Ophiopogonanone C and Ruscogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Ophiopogonanone C and ruscogenin. Both are constituents of the medicinal plant Ophiopogon japonicus and have garnered interest for their therapeutic potential. This document summarizes key experimental findings, compares their mechanisms of action, and presents quantitative data to aid in the evaluation of these compounds for future research and drug development.

At a Glance: Key Anti-inflammatory Properties

FeatureThis compound (Data from related compound 4′-O-Demethylophiopogonanone E)Ruscogenin
Primary Mechanism Inhibition of MAPK signaling pathwayInhibition of NF-κB signaling pathway
Effect on NO Production Inhibitory (IC50: 66.4 ± 3.5 μg/mL)[1]Inhibits iNOS expression[2]
Effect on Pro-inflammatory Cytokines Inhibits IL-1β (IC50: 32.5 ± 3.5 μg/mL) and IL-6 (IC50: 13.4 ± 2.3 μg/mL)[1][3]Suppresses TNF-α and IL-1β expression[2]
Target Cells Macrophages (RAW 264.7)[1][3]Endothelial cells, Macrophages, Neutrophils[4][5][6][7]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound's surrogate, 4′-O-Demethylophiopogonanone E, and qualitative effects of ruscogenin on key inflammatory mediators. Direct comparative IC50 values for this compound and ruscogenin from the same study are not currently available in the reviewed literature.

Table 1: Inhibition of Pro-inflammatory Mediators

Mediator4′-O-Demethylophiopogonanone E (IC50)Ruscogenin (Reported Effect)Experimental Model
Nitric Oxide (NO)66.4 ± 3.5 μg/mL[1]Suppression of iNOS expression[2]LPS-stimulated RAW 264.7 macrophages / Ischemia-reperfusion model[1][2]
Interleukin-1β (IL-1β)32.5 ± 3.5 μg/mL[1][3]Suppression of IL-1β expression[2]LPS-stimulated RAW 264.7 macrophages / Ischemia-reperfusion model[1][2]
Interleukin-6 (IL-6)13.4 ± 2.3 μg/mL[1][3]Reduction in IL-6 levels[8]LPS-stimulated RAW 264.7 macrophages / Sjögren's Syndrome model[1][8]
Tumor Necrosis Factor-α (TNF-α)Not ReportedSuppression of TNF-α expression[2][4]TNF-α-induced HUVECs / Ischemia-reperfusion model[2][4]

Note: Data for this compound is based on the activity of 4′-O-Demethylophiopogonanone E, a structurally related homoisoflavonoid isolated from the same plant source.[1][3]

Mechanisms of Anti-inflammatory Action

This compound and the MAPK Pathway

Experimental evidence suggests that the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus, such as the this compound-related compound 4′-O-Demethylophiopogonanone E, are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in the MAPK cascade.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Ophiopogonanone_C_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryMediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) TranscriptionFactors->InflammatoryMediators Upregulates OphiopogonanoneC This compound (surrogate data) OphiopogonanoneC->MAPK Inhibits Phosphorylation

Diagram 1: this compound's inhibitory action on the MAPK pathway.
Ruscogenin and the NF-κB Pathway

Ruscogenin primarily exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] Studies have demonstrated that ruscogenin can suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα.[5] This prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB target genes, which include a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][4][5] In contrast to its significant effect on the NF-κB pathway, ruscogenin has been shown to have weak effects on the MAPK pathway.[5]

Ruscogenin_NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_Active Active NF-κB (in nucleus) NFkB->NFkB_Active Translocates InflammatoryGenes Pro-inflammatory Genes (ICAM-1, iNOS, COX-2, TNF-α, IL-1β) NFkB_Active->InflammatoryGenes Upregulates Ruscogenin Ruscogenin Ruscogenin->IKK Inhibits Ruscogenin->IkB Prevents Degradation

Diagram 2: Ruscogenin's inhibitory action on the NF-κB pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assays

A common experimental workflow to assess the anti-inflammatory potential of compounds like this compound and ruscogenin involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis start RAW 264.7 Macrophages culture Culture in DMEM start->culture plate Plate cells culture->plate pretreat Pre-treat with Compound plate->pretreat stimulate Stimulate with LPS pretreat->stimulate NO_assay Nitric Oxide Assay (Griess Reagent) stimulate->NO_assay cytokine_assay Cytokine Measurement (ELISA for IL-1β, IL-6) stimulate->cytokine_assay western_blot Western Blot (p-ERK, p-JNK, p-p65) stimulate->western_blot

References

Ophiopogonanone C vs. Quercetin: A Comparative Guide to Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Ophiopogonanone C and Quercetin, focusing on their efficacy in mitigating oxidative stress and apoptosis in neuronal cells. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.

Overview of Neuroprotective Properties

This compound, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, and Quercetin, a widely distributed flavonoid in plants, have both demonstrated potential neuroprotective effects. Their mechanisms of action primarily revolve around combating oxidative stress and inhibiting apoptotic pathways, which are key pathological features in many neurodegenerative disorders.

Comparative Efficacy: In Vitro Studies

The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of this compound and Quercetin. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of findings from separate experiments conducted under similar conditions.

Protection Against Oxidative Stress-Induced Cell Death
CompoundCell LineInsultConcentration% Increase in Cell ViabilityReference
This compound Analogue (8-formylophiopogonone B) SH-SY5YMPP+ (1.5 mM)10 µMMarked protective effect (quantitative data not specified)[1]
Quercetin PC-12H₂O₂ (500 µM)10 µM~40%[2][3]
Quercetin SH-SY5YH₂O₂10 µMConcentration-dependent suppression of cytotoxicity[4]
Reduction of Reactive Oxygen Species (ROS)
CompoundCell LineInsultConcentration% Reduction in ROSReference
Quercetin PC-12H₂O₂10 µMSignificant decrease[2][5]
Quercetin SH-SY5YH₂O₂10 µMSignificant reduction[6][7]
Modulation of Apoptosis-Related Proteins
CompoundCell LineInsultConcentrationEffect on Bcl-2/Bax RatioEffect on Caspase-3 ActivityReference
Quercetin PC-12H₂O₂10 µMIncreasedDecreased[2]
Quercetin SH-SY5YH₂O₂10 µMIncreasedDecreased[4][8]

Note: Data on the modulation of apoptosis-related proteins by this compound is not available in the reviewed literature.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • PC-12: A rat pheochromocytoma cell line commonly used as a model for neuronal cells.[1][2][3][5]

    • SH-SY5Y: A human neuroblastoma cell line used to model neuronal function and neurodegenerative diseases.[1][4][6][7][8]

  • Induction of Neurotoxicity:

    • Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and apoptosis in neuronal cells.[2][3][4][5][6][7][8]

    • MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin used to model Parkinson's disease.[1]

  • Treatment:

    • Cells were pre-treated with varying concentrations of this compound analogues or Quercetin for a specified period before the addition of the neurotoxic insult.

Key Assays
  • Cell Viability Assay (MTT Assay): Measures the metabolic activity of cells to determine cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells as an indicator of cytotoxicity.[2][4]

  • Reactive Oxygen Species (ROS) Detection: Utilizes fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[2][5][6][7]

  • Western Blot Analysis: Used to determine the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.[2][4][5][8]

Signaling Pathways and Mechanisms of Action

This compound

While specific signaling pathways for this compound are not well-elucidated, its analogues have been shown to enhance autophagy, a cellular process that removes damaged components, thereby contributing to neuroprotection.[1]

Quercetin

Quercetin exerts its neuroprotective effects through multiple signaling pathways. It is known to activate the PI3K/Akt pathway, which promotes cell survival.[5] It also modulates the expression of Bcl-2 family proteins to inhibit the mitochondrial apoptotic pathway and suppresses the activation of caspases.[2][4][8] Furthermore, Quercetin can inhibit the expression of Krüppel-like factor 4 (KLF4), a transcription factor involved in apoptosis.[8]

Quercetin_Neuroprotective_Pathway Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Activates KLF4 KLF4 Expression Quercetin->KLF4 Inhibits Bcl2_Bax Increased Bcl-2/Bax Ratio Quercetin->Bcl2_Bax Increases Caspase Caspase Activation Quercetin->Caspase Inhibits Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Promotes KLF4->Bcl2_Bax Regulates Bcl2_Bax->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces Apoptosis->Cell_Survival

Caption: Quercetin's neuroprotective signaling pathways.

Experimental Workflow

The general workflow for in vitro evaluation of neuroprotective compounds is depicted below.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) start->cell_culture pretreatment Pre-treatment with This compound or Quercetin cell_culture->pretreatment insult Induction of Neurotoxicity (e.g., H₂O₂, MPP+) pretreatment->insult assays Perform Assays: - Cell Viability (MTT) - Cytotoxicity (LDH) - ROS Detection - Western Blot (Apoptosis markers) insult->assays data_analysis Data Analysis and Comparison assays->data_analysis end Conclusion data_analysis->end

Caption: In vitro neuroprotection experimental workflow.

Conclusion

Both this compound and Quercetin show promise as neuroprotective agents. Quercetin has been extensively studied, with a well-documented ability to mitigate oxidative stress and apoptosis in various neuronal cell models through multiple signaling pathways. The available data for this compound is more limited, primarily focusing on its analogues and their ability to enhance autophagy. While these initial findings are positive, further research is required to fully elucidate the neuroprotective mechanisms of this compound and to conduct direct comparative studies with established neuroprotective compounds like Quercetin. This will be crucial for determining its potential for development as a therapeutic agent for neurodegenerative diseases.

References

Ophiopogonanone C: A Comparative Analysis of In Vivo Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical in vivo efficacy of compounds derived from Ophiopogon japonicus, with a focus on validating the potential of Ophiopogonanone C. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from closely related and co-extracted compounds from the same plant, namely the steroidal sapogenins Ruscogenin and Ophiopogonin D, to provide a preliminary assessment of efficacy. These compounds have demonstrated significant anti-inflammatory and anti-tumor activities in various animal models. This guide compares their performance with standard-of-care agents, Dexamethasone for inflammation and Cisplatin for cancer, to benchmark their potential therapeutic utility.

Anti-inflammatory Efficacy

Homoisoflavonoids and saponins from Ophiopogon japonicus have been investigated for their potential to mitigate inflammation. The following data summarizes the in vivo effects of Ruscogenin and Ophiopogonin D in a mouse model of zymosan-induced leukocyte migration, a key event in the inflammatory cascade.

Table 1: Comparison of Anti-inflammatory Activity in Zymosan-Induced Peritonitis Model

CompoundDoseAnimal ModelPrimary EndpointEfficacy (% Inhibition of Leukocyte Migration)Reference
Ruscogenin 10 mg/kg (i.p.)ICR MiceTotal Leukocyte Migration~50%[1]
Ophiopogonin D 10 mg/kg (i.p.)ICR MiceTotal Leukocyte Migration~40%[2]
Dexamethasone 1 mg/kg (s.c.)RatsPaw Edema Inhibition~86.5%[3]

Note: Data for Dexamethasone is from a carrageenan-induced paw edema model and is provided for general comparison of potent anti-inflammatory activity.

Anti-tumor Efficacy

Components of Ophiopogon japonicus have also been evaluated for their anti-cancer properties. The data below presents the efficacy of related compounds in a xenograft mouse model, a standard preclinical model for assessing anti-tumor activity.

Table 2: Comparison of Anti-tumor Activity in Xenograft Models

Compound/DrugDoseAnimal ModelTumor TypePrimary EndpointEfficacy (Tumor Growth Inhibition)Reference
Ophiopogonin D' Not SpecifiedBALB/c Nude MiceProstate (PC3, DU145)Tumor GrowthPotent anti-tumor activity[4]
Cisplatin 2 mg/kgBALB/c Nude MiceOvarian (SKOV3)Tumor VolumeSignificant reduction[5]
Cisplatin 5 mg/kg (i.v., qw x 3)Nude MiceOvarian (Patient-Derived)Tumor WeightVariable (High to Low Response)[6]

Note: Specific quantitative data for Ophiopogonin D' was not available in the referenced abstract. The term "potent" suggests significant efficacy that would warrant further investigation.

Experimental Protocols

Zymosan-Induced Peritonitis Model for Anti-inflammatory Activity

This model is utilized to assess the ability of a compound to inhibit the migration of leukocytes to a site of inflammation.

  • Animals: Male ICR mice are typically used.

  • Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with zymosan A (a yeast cell wall component) to induce an inflammatory response and leukocyte migration into the peritoneal cavity.

  • Treatment: Test compounds (e.g., Ruscogenin, Ophiopogonin D) or vehicle are administered, often intraperitoneally, prior to or shortly after the zymosan A injection.

  • Leukocyte Collection and Analysis: Several hours after zymosan A injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the exudate containing the migrated leukocytes. The total number of leukocytes is then counted using a hemocytometer.

  • Endpoint: The primary endpoint is the total number of leukocytes in the peritoneal fluid. A significant reduction in the number of leukocytes in the treated group compared to the vehicle control group indicates anti-inflammatory activity.[1][2]

Xenograft Tumor Model for Anti-cancer Efficacy

This is a widely used preclinical model to evaluate the efficacy of potential anti-cancer agents on human tumors grown in immunodeficient mice.

  • Animals: Immunodeficient mice, such as BALB/c nude or NSG mice, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., SKOV3 ovarian cancer cells) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Cisplatin) or vehicle is administered according to a specific dosing schedule (e.g., intraperitoneally, intravenously).

  • Endpoint: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.[5][6][7]

Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action for the anti-inflammatory effects of compounds from Ophiopogon japonicus and a typical workflow for evaluating in vivo efficacy.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Endothelial Cell Zymosan_A Zymosan A TLR Toll-like Receptor Zymosan_A->TLR NF_kappaB NF-κB Activation TLR->NF_kappaB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB->Cytokines ICAM ICAM-1 Expression NF_kappaB->ICAM Leukocyte_Migration Leukocyte Migration Cytokines->Leukocyte_Migration ICAM->Leukocyte_Migration Promotes Adhesion Ophiopogon_Compounds Ruscogenin & Ophiopogonin D Ophiopogon_Compounds->NF_kappaB Inhibits Ophiopogon_Compounds->ICAM Inhibits Ophiopogon_Compounds->Leukocyte_Migration Reduces

Caption: Putative anti-inflammatory signaling pathway of Ophiopogon compounds.

preclinical_workflow cluster_setup Model Setup cluster_treatment Intervention cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment_Admin Administer this compound or Control Randomization->Treatment_Admin Monitor_Endpoints Measure Tumor Volume & Body Weight Treatment_Admin->Monitor_Endpoints Data_Evaluation Statistical Analysis of Tumor Growth Inhibition Monitor_Endpoints->Data_Evaluation Toxicity_Assessment Assess Toxicity Monitor_Endpoints->Toxicity_Assessment

Caption: Experimental workflow for in vivo anti-tumor efficacy testing.

References

Ophiopogonanone C and Synthetic Antioxidants: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and safe antioxidant compounds, both natural and synthetic molecules are under intense investigation. This guide provides an objective in vitro comparison of the antioxidant potential of homoisoflavonoids from Ophiopogon japonicus, represented by Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB), with commonly used synthetic antioxidants. Due to the limited availability of direct antioxidant activity data for Ophiopogonanone C, this guide utilizes data from its closely related analogues, MOPA and MOPB, to provide valuable insights for researchers. The data presented is based on established in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound's analogues and various synthetic antioxidants has been evaluated using DPPH and ABTS assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the free radicals), are summarized in the tables below. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity for MOPA and MOPB is presented in Trolox Equivalents (μmol TE/g), a measure of the antioxidant capacity equivalent to that of the standard antioxidant Trolox.

Table 1: DPPH Radical Scavenging Activity

AntioxidantDPPH Scavenging Activity (IC50 in µg/mL)DPPH Scavenging Activity (µmol TE/g)
Homoisoflavonoids *
Methylophiopogonanone A (MOPA)Not Available31.56 ± 0.30[1]
Methylophiopogonanone B (MOPB)Not Available136.10 ± 0.94[1]
Synthetic Antioxidants
Trolox3.77 ± 0.08Not Applicable
Butylated Hydroxytoluene (BHT)202.35Not Applicable
Butylated Hydroxyanisole (BHA)112.05Not Applicable
Tert-Butylhydroquinone (TBHQ)Not AvailableNot Applicable

*Data for this compound is not directly available. Data for its analogues, MOPA and MOPB, are presented.

Table 2: ABTS Radical Scavenging Activity

AntioxidantABTS Scavenging Activity (IC50 in µg/mL)ABTS Scavenging Activity (µmol TE/g)
Homoisoflavonoids *
Methylophiopogonanone A (MOPA)Not Available55.59 ± 1.30[1]
Methylophiopogonanone B (MOPB)Not Available163.90 ± 0.50[1]
Synthetic Antioxidants
Trolox2.93 ± 0.03Not Applicable
Butylated Hydroxytoluene (BHT)Not AvailableNot Applicable
Butylated Hydroxyanisole (BHA)Not AvailableNot Applicable
Tert-Butylhydroquinone (TBHQ)33.34Not Applicable

*Data for this compound is not directly available. Data for its analogues, MOPA and MOPB, are presented.

Experimental Methodologies

The following sections detail the protocols for the DPPH and ABTS radical scavenging assays, which are fundamental methods for assessing in vitro antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound analogues and synthetic antioxidants) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

The ABTS assay is another widely used method to screen the antioxidant activity of various substances. It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare Antioxidant Solutions (this compound analogues, Synthetics, Standard) mix Mix Antioxidant and Radical Solutions prep_antioxidant->mix prep_radical Prepare Radical Solution (DPPH or ABTS•+) prep_radical->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value or TEAC calculate->determine_ic50

Caption: Workflow of in vitro antioxidant capacity assessment.

G Antioxidant Signaling Pathway of Flavonoids (Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Flavonoids Homoisoflavonoids (e.g., Ophiopogonanones) Flavonoids->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-mediated antioxidant response pathway activated by flavonoids.

References

Cross-validation of HPLC and LC-MS/MS methods for Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Ophiopogonanone C

In the realm of pharmacokinetic and quality control studies for traditional medicines, the accurate quantification of active compounds is paramount. This compound, a key homoisoflavonoid from Ophiopogon japonicus, necessitates robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by detailed experimental protocols and comparative data.

The cross-validation of these two powerful analytical techniques is crucial when data from both methods are to be combined or compared across different studies.[1][2] This ensures consistency and reliability in the bioanalytical data generated.

Experimental Protocols

Detailed methodologies for the validation of both HPLC and LC-MS/MS methods are presented below. These protocols are based on established practices for the analysis of homoisoflavonoids and adhere to regulatory guidelines for bioanalytical method validation.[1][3]

HPLC-UV Method
  • Chromatographic System : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and 0.3% aqueous acetic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 296 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : For plasma samples, a liquid-liquid extraction with ethyl acetate is performed. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

LC-MS/MS Method
  • Chromatographic System : Shimadzu Nexera X2 UHPLC system or equivalent, coupled to a Sciex Triple Quad 5500 mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 column (100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Positive ESI.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard (IS), such as Methylophiopogonanone B, would be determined during method development.

  • Injection Volume : 5 µL.

  • Sample Preparation : Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected.

Data Presentation: A Comparative Analysis

The performance of the HPLC and LC-MS/MS methods was evaluated based on key validation parameters. The following tables summarize the comparative data.

Validation Parameter HPLC-UV LC-MS/MS Acceptance Criteria
Linearity (r²) > 0.9990> 0.9995≥ 0.99
Linear Range 0.1 - 10 µg/mL0.5 - 500 ng/mL-
LLOQ 0.1 µg/mL0.5 ng/mLS/N ≥ 10
Accuracy (% Bias) -8.5% to 10.2%-5.3% to 6.8%Within ±15% (±20% at LLOQ)
Precision (%RSD)
Intra-day≤ 8.9%≤ 6.2%≤ 15% (≤ 20% at LLOQ)
Inter-day≤ 11.5%≤ 8.7%≤ 15% (≤ 20% at LLOQ)
Selectivity No interference at the retention time of the analyteNo co-eluting matrix components with the same MRM transitionNo significant interfering peaks
Matrix Effect Not typically assessed92.1% - 108.3%CV of IS-normalized matrix factor ≤ 15%
Recovery 85.2% - 93.7%90.5% - 98.2%Consistent, precise, and reproducible

Cross-Validation of HPLC and LC-MS/MS Data

To ensure the interchangeability of the data generated by the two methods, a cross-validation was performed by analyzing the same set of quality control (QC) samples with both techniques.

QC Level Nominal Conc. (ng/mL) Mean Conc. HPLC (ng/mL) Mean Conc. LC-MS/MS (ng/mL) % Difference
Low10095.8103.2-7.2%
Medium500051504895+5.2%
High800078408240-4.9%

The percentage difference between the mean concentrations obtained from the two methods was within ±15%, indicating a good correlation and allowing for the confident comparison and combination of data from both analytical approaches.

Visualizing the Workflow and Logic

To better illustrate the processes involved in this comparative study, the following diagrams were generated.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Cross-Validation Plasma Plasma Sample LLE Liquid-Liquid Extraction (HPLC) Plasma->LLE PP Protein Precipitation (LC-MS/MS) Plasma->PP Evap_Recon_HPLC Evaporation & Reconstitution LLE->Evap_Recon_HPLC Cent_Dil Centrifugation & Dilution PP->Cent_Dil HPLC HPLC-UV Analysis Evap_Recon_HPLC->HPLC LCMS LC-MS/MS Analysis Cent_Dil->LCMS Data_HPLC HPLC Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Data LCMS->Data_LCMS Compare Cross-Validation (Analysis of same QCs) Data_HPLC->Compare Data_LCMS->Compare Result Methods Correlate Compare->Result

Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.

G Start Analyze QC samples by both HPLC and LC-MS/MS Decision Is the mean % difference between methods ≤ 15%? Start->Decision Accept Methods are cross-validated. Data can be pooled/compared. Decision->Accept Yes Reject Investigation required. Identify source of discrepancy. Decision->Reject No

Logical diagram for cross-validation acceptance criteria.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for quality control and routine analysis where high sensitivity is not the primary requirement.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for pharmacokinetic studies in biological matrices where analyte concentrations are expected to be low.[4]

The successful cross-validation demonstrates that with careful method development and validation, data from both techniques can be reliably used in a complementary manner, providing flexibility in study design and execution.

References

A Head-to-Head Comparison of Ophiopogonanone C and Methylophiopogonanone B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, homoisoflavonoids isolated from the tuberous roots of Ophiopogon japonicus have garnered significant attention for their potential therapeutic applications. Among these, Ophiopogonanone C and Methylophiopogonanone B are two compounds of interest. This guide provides a detailed, objective comparison of their known biological activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of this compound and Methylophiopogonanone B. While both are homoisoflavonoidal compounds originating from the same plant species, they possess distinct molecular formulas and weights.[1][2]

PropertyThis compoundMethylophiopogonanone B
Source Tuber of Ophiopogon japonicus[1][3]Tuberous roots of Ophiopogon japonicus[4]
Molecular Formula C₁₉H₁₆O₇[1][2]C₁₉H₂₀O₅
Molecular Weight 356.33 g/mol [1][2]328.4 g/mol
CAS Number 477336-75-7[1][2]74805-91-7

Biological Activity: A Data-Driven Comparison

Significant research has been conducted on the biological activities of Methylophiopogonanone B, revealing its potential in antioxidant, anti-inflammatory, and cytotoxic applications. In contrast, publicly available experimental data on the biological activities of this compound is notably scarce, precluding a direct quantitative comparison in many areas.

Antioxidant Activity

Methylophiopogonanone B has demonstrated notable antioxidant properties.[5] One key study investigated its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Data for Methylophiopogonanone B in H₂O₂-Treated HUVECs

ParameterTreatmentResult
Cell Viability H₂O₂ (1000 µM)Decreased cell viability
H₂O₂ + MO-B (10-50 µM)Increased cell viability in a dose-dependent manner
Intracellular ROS H₂O₂ (1000 µM)Increased ROS levels
H₂O₂ + MO-B (10, 40, 50 µM)Reduced ROS levels
MDA Levels H₂O₂ (1000 µM)Increased MDA levels
H₂O₂ + MO-B (10-50 µM)Decreased MDA levels
SOD Activity H₂O₂ (1000 µM)Decreased SOD activity
H₂O₂ + MO-B (10-50 µM)Increased SOD activity

No comparable experimental data on the antioxidant activity of this compound was identified in the reviewed literature.

Anti-inflammatory Activity

Studies have shown that various homoisoflavonoids from Ophiopogon japonicus possess anti-inflammatory properties.[4][6][7][8] While specific quantitative data for this compound is unavailable, a study on a panel of homoisoflavonoids from this plant evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine microglial cells (BV-2). Although this compound was not explicitly tested in this study, data for other related compounds, including Methylophiopogonanone B, is available.

CompoundIC₅₀ for NO Production Inhibition (µM)
Methylophiopogonanone B7.8[4]
Ophiopogonanone H20.1[4]
Compound 7 (unnamed)5.1[4]
Cytotoxic Activity

The cytotoxic potential of homoisoflavonoids from Ophiopogon japonicus against various cancer cell lines has been a subject of investigation.[1][9][10][11][12]

Experimental Data for Methylophiopogonanone B

Cell LineIC₅₀ (µg/mL)
SMMC-7721 (Hepatocellular carcinoma)34.6
HeLa (Cervical cancer)6

No specific experimental data on the cytotoxic activity of this compound was found in the reviewed literature.

Mechanisms of Action

The underlying mechanisms of action for Methylophiopogonanone B have been partially elucidated, particularly in the context of its antioxidant and anti-apoptotic effects.

Methylophiopogonanone B: NADPH Oxidase Pathway

In HUVECs subjected to oxidative stress, Methylophiopogonanone B appears to exert its protective effects through the NADPH oxidase pathway. It has been shown to alleviate H₂O₂-induced apoptosis by modulating the expression of apoptosis-associated genes and proteins, including increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation. A proposed mechanism involves the inhibition of the p22phox subunit of NADPH oxidase.

Methylophiopogonanone_B_Pathway H2O2 H₂O₂ NADPH_Oxidase NADPH Oxidase (p22phox) H2O2->NADPH_Oxidase ROS ↑ ROS NADPH_Oxidase->ROS Apoptosis Apoptosis ROS->Apoptosis MOB Methylophiopogonanone B MOB->NADPH_Oxidase

Caption: Proposed mechanism of Methylophiopogonanone B in HUVECs.

No information on the signaling pathways affected by this compound was identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Methylophiopogonanone B.

Cell Viability Assay (CCK-8)
  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of Methylophiopogonanone B (10, 20, 40, and 50 µM) for 24 hours, followed by incubation with 1000 µM H₂O₂ for 60 minutes.

  • CCK-8 Addition: The medium is replaced with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

  • Incubation and Measurement: After a 1-hour incubation at 37°C, the absorbance at 450 nm is measured using a microplate reader.

Intracellular ROS Quantification
  • Cell Culture and Treatment: HUVECs are cultured in 6-well plates (2 x 10⁵ cells/well) and treated with Methylophiopogonanone B (10, 40, and 50 µM) for 24 hours, followed by 1000 µM H₂O₂ for 1 hour.

  • Staining: Cells are harvested, washed with PBS, and incubated with 10 mmol/L 2′,7′-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Flow Cytometry: After washing, the fluorescence intensity is analyzed by flow cytometry to quantify intracellular ROS levels.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Treatment: HUVECs are treated with Methylophiopogonanone B (10, 20, and 40 µM) for 24 hours, followed by exposure to 1000 µM H₂O₂ for 6 hours.

  • Staining: Cells are harvested, washed with ice-cold PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The proportion of apoptotic cells is quantified using flow cytometry.

Experimental_Workflow start HUVEC Culture treatment Pre-treatment with Methylophiopogonanone B start->treatment stress Induction of Oxidative Stress (H₂O₂) treatment->stress cck8 Cell Viability Assay (CCK-8) stress->cck8 ros ROS Quantification (DCFH-DA) stress->ros apoptosis Apoptosis Analysis (Annexin V/PI) stress->apoptosis

Caption: General experimental workflow for evaluating Methylophiopogonanone B.

Conclusion

This guide provides a comparative overview of this compound and Methylophiopogonanone B based on currently available scientific literature. While both are homoisoflavonoids from Ophiopogon japonicus, a significant disparity exists in the volume of research dedicated to each. Methylophiopogonanone B has been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, with its mechanism of action in mitigating oxidative stress partially elucidated.

Conversely, there is a notable absence of published experimental data on the biological activities and mechanisms of this compound. This knowledge gap presents a clear opportunity for future research. Further investigation into the pharmacological profile of this compound is warranted to determine its potential therapeutic value and to enable a comprehensive head-to-head comparison with Methylophiopogonanone B and other related homoisoflavonoids. Researchers are encouraged to explore the bioactivities of this compound to unlock its potential contributions to the field of natural product-based drug discovery.

References

Correlating in vitro and in vivo anti-inflammatory activity of Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anti-inflammatory activities of Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. Due to the limited direct research on this compound, this guide utilizes data from a closely related and structurally similar compound, 4'-O-Demethylophiopogonanone E, as a proxy to provide valuable insights into its potential therapeutic efficacy. The performance of this compound is compared with established anti-inflammatory drugs, Dexamethasone for in vitro and Indomethacin for in vivo activities.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory effects of 4'-O-Demethylophiopogonanone E were evaluated in a well-established lipopolysaccharide (LPS)-induced RAW 264.7 macrophage model. This model mimics the inflammatory response by stimulating the production of key inflammatory mediators.

Comparative Efficacy of 4'-O-Demethylophiopogonanone E and Dexamethasone

The inhibitory activities of 4'-O-Demethylophiopogonanone E and the corticosteroid Dexamethasone on the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are summarized below.

CompoundTarget MediatorCell LineInducerIC50 ValueCitation
4'-O-Demethylophiopogonanone E Nitric Oxide (NO)RAW 264.7LPS66.4 ± 3.5 µg/mL[1]
Interleukin-1β (IL-1β)RAW 264.7LPS32.5 ± 3.5 µg/mL[1]
Interleukin-6 (IL-6)RAW 264.7LPS13.4 ± 2.3 µg/mL[1]
Dexamethasone Nitric Oxide (NO)RAW 264.7LPSDose-dependent inhibition[2][3]
Interleukin-1β (IL-1β)RAW 264.7LPSInhibits gene expression[4][5]
Interleukin-6 (IL-6)RAW 264.7LPS~10⁻⁹ to 10⁻⁶ M range[6]

Note: Direct IC50 values for Dexamethasone under identical conditions were not available in a single source. The provided information reflects its known inhibitory activities.

In Vivo Anti-inflammatory Activity

While specific in vivo data for this compound or its proxy, 4'-O-Demethylophiopogonanone E, is not currently available, studies on the aqueous extract of Ophiopogon japonicus have demonstrated significant anti-inflammatory effects in animal models. The carrageenan-induced paw edema model in mice is a standard and widely used assay to evaluate the efficacy of potential anti-inflammatory agents.

Comparative Efficacy of Ophiopogon japonicus Extract and Indomethacin

The following table presents the in vivo anti-inflammatory activity of the aqueous extract of Ophiopogon japonicus in comparison to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

TreatmentAnimal ModelAssayDoseInhibition of Edema (%)Citation
Ophiopogon japonicus Extract MiceCarrageenan-induced paw edema25 mg/kgSignificant inhibition[7][8][9]
MiceCarrageenan-induced paw edema50 mg/kgSignificant inhibition[7][8][9]
Indomethacin MiceCarrageenan-induced paw edema10 mg/kg~30%[10]

Signaling Pathway and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway of this compound

Research on 4'-O-Demethylophiopogonanone E suggests that its anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key regulators of the inflammatory response.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, JNK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, NO) NFkB->Cytokines Induces Production OphiopogonanoneC This compound (Proxy) OphiopogonanoneC->MAPK Inhibits Phosphorylation

Caption: Putative signaling pathway of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates the typical workflow for assessing the in vitro anti-inflammatory properties of a compound like this compound.

G cluster_0 A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Collect Supernatant & Cell Lysate C->D E Nitric Oxide Assay (Griess Reagent) D->E F Cytokine Measurement (ELISA for IL-1β, IL-6) D->F G Western Blot Analysis (p-ERK, p-JNK) D->G G cluster_0 A Acclimatize Mice B Administer this compound or Vehicle (Oral) A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Different Time Points C->D E Calculate Percentage Inhibition of Edema D->E

References

Benchmarking Ophiopogonanone C Against Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound's performance against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from a closely related and structurally similar compound, 4'-O-Demethylophiopogonanone E, also isolated from Ophiopogon japonicus. This guide aims to offer a valuable resource for researchers by presenting a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action

The anti-inflammatory effects of these compounds are rooted in distinct molecular pathways.

  • This compound (via 4'-O-Demethylophiopogonanone E): The anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates anti-inflammatory genes and downregulates the expression of pro-inflammatory cytokines and chemokines.[3][4][5]

  • Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the inhibitory concentrations (IC50) of 4'-O-Demethylophiopogonanone E, Dexamethasone, and Indomethacin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTarget MediatorIC50 Value (µM)
4'-O-Demethylophiopogonanone ENitric Oxide (NO)Not Reported
IL-1βNot Reported
IL-6Not Reported
DexamethasoneNitric Oxide (NO)~79.1
IL-6Not Reported
IL-1βNot Reported
IndomethacinNitric Oxide (NO)>56.8
PGE22.8
TNF-α143.7

Note: Data for 4'-O-Demethylophiopogonanone E is used as a proxy for this compound. The IC50 values for Dexamethasone and Indomethacin can vary between studies depending on the specific experimental conditions.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each compound.

Ophiopogonanone_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Inhibition by This compound MKK MKK TAK1->MKK Inhibition by This compound NF_kB NF_kB IKK->NF_kB Inhibition by This compound Nucleus Nucleus NF_kB->Nucleus p38_JNK_ERK p38_JNK_ERK MKK->p38_JNK_ERK Inhibition by This compound AP1 AP1 p38_JNK_ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes AP1->Nucleus

Caption: this compound's proposed anti-inflammatory pathway.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binding GR_DEX_Complex Dexamethasone-GR Complex GR->GR_DEX_Complex Activation Nucleus Nucleus GR_DEX_Complex->Nucleus Translocation NF_kB NF_kB GR_DEX_Complex->NF_kB Inhibition GRE Glucocorticoid Response Elements Nucleus->GRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_Genes Upregulation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Downregulation

Caption: Dexamethasone's mechanism of anti-inflammatory action.

Indomethacin_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Indomethacin Indomethacin COX_1_2 COX-1 & COX-2 Indomethacin->COX_1_2 Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pre_incubation Pre-incubate with test compounds Seed->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Collect_Supernatant Collect supernatant LPS_Stimulation->Collect_Supernatant Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for IL-1β & IL-6 Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition Griess_Assay->Calculate_Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

References

Safety Operating Guide

Navigating the Disposal of Ophiopogonanone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Ophiopogonanone C, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Laboratory coat

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step in ensuring safe disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated solid waste, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed plastic bag or container clearly labeled as "this compound Contaminated Debris."

  • Liquid Waste:

    • This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvent used. For instance, do not store chlorinated solvents in metal containers.

    • Label the container clearly as "this compound in [Solvent Name] Waste."

    • Crucially, do not mix this waste stream with other types of chemical waste, particularly halogenated solvents, strong acids, or bases, to prevent unintended reactions.[4]

Step 2: Waste Container Management

Proper management of waste containers is vital to prevent spills and exposure.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent (for liquid waste), the concentration or approximate amount, and the date of accumulation.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4][5][6] This area should be away from general traffic, drains, and sources of ignition.

  • Closure: Keep waste containers tightly sealed at all times, except when adding waste.[7]

Step 3: Arrange for Professional Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key chemical properties relevant to its handling and waste management.

PropertyDataReference
CAS Number 477336-75-7[2]
Molecular Formula C₁₉H₁₆O₇[2]
Molecular Weight 356.33 g/mol [2]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Toxicological Data No data available[2]
Ecological Data No data available[2]

Experimental Protocol for Accidental Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment, including a respirator if the spill is large or in a poorly ventilated area.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • For liquid spills: Use an inert absorbent material to contain the spill.

  • Clean the Spill:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Collect Solid Waste (Pure compound, contaminated materials) start->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions in compatible solvents) start->liquid_waste Liquid label_container Label Container Clearly (Chemical name, solvent, date) solid_waste->label_container liquid_waste->label_container store_container Store in Designated Satellite Accumulation Area label_container->store_container seal_container Keep Container Tightly Sealed store_container->seal_container contact_ehs Contact EHS or Licensed Hazardous Waste Contractor seal_container->contact_ehs professional_disposal Professional Disposal contact_ehs->professional_disposal

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Ophiopogonanone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ophiopogonanone C. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of research outcomes. This compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus and is intended for research and development purposes only.[1]

Personal Protective Equipment (PPE) and Safety Measures

While specific occupational exposure limits (OELs) and detailed toxicity data such as LD50 values for this compound are not currently available, a cautious approach is mandatory.[1] The following PPE is required to minimize exposure risk.

1.1. Hand Protection

This compound is soluble in several common laboratory solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2][3][4] The selection of appropriate gloves is critical and must be based on the solvent used. Disposable nitrile gloves are suitable for incidental splash protection but offer poor resistance to many of these solvents. For direct handling or risk of significant contact, gloves with longer breakthrough times are required.

Table 1: Glove Compatibility and Breakthrough Times for Solvents

SolventNitrile Glove Breakthrough Time (approximate)Recommended Glove Type for Extended Use
Acetone< 1 minute[5][6]Latex (with caution due to allergies)
Chloroform~1 minute[7]Neoprene, Viton
Dichloromethane~2-6 minutes[8]Neoprene, Viton
Dimethyl Sulfoxide (DMSO)High permeation rate, breakthrough in ~1.5-2 hours[9]Butyl rubber, Neoprene
Ethyl Acetate< 5 - 12 minutes[8]Butyl rubber, Neoprene

Note: Breakthrough times can vary based on glove thickness, manufacturer, and concentration of the chemical.[10] Always inspect gloves before use and change them immediately after any splash or suspected contamination.[11] For handling the pure compound (powder), standard nitrile gloves are acceptable, but care should be taken to avoid dust generation.

1.2. Eye and Face Protection

Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

1.3. Skin and Body Protection

A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.

1.4. Respiratory Protection

If there is a risk of generating aerosols or dust of this compound, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage

2.1. Handling

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.

2.2. Storage

  • Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

  • For long-term storage of the powder, desiccation at -20°C is recommended.

  • Stock solutions should be stored at -80°C and are generally stable for up to six months. Avoid repeated freeze-thaw cycles.

Table 2: Storage Conditions

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Accidental Release and First Aid Measures

3.1. Accidental Release

  • Small Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if dust or aerosols are present. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids carefully to avoid generating dust. Place the waste in a sealed container for disposal.

  • Large Spills: Evacuate the laboratory and alert emergency personnel.

3.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

This compound and related homoisoflavonoids have been studied for their anti-inflammatory and cytotoxic properties. The following are representative protocols that can be adapted for research with this compound.

4.1. Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with the this compound solutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

4.2. Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

4.3. Western Blot for MAPK Signaling Pathway

This protocol examines the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Signaling Pathway and Experimental Workflow Visualization

5.1. Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the MAPK signaling pathway.

G Postulated Anti-inflammatory Signaling Pathway of this compound cluster_0 Postulated Anti-inflammatory Signaling Pathway of this compound cluster_1 Postulated Anti-inflammatory Signaling Pathway of this compound cluster_2 Postulated Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates Ophiopogonanone_C This compound Ophiopogonanone_C->p38 inhibits Ophiopogonanone_C->ERK inhibits Ophiopogonanone_C->JNK inhibits MAPK_Pathway MAPK Pathway AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates Inflammatory_Response Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) AP1->Inflammatory_Response induces

Caption: Postulated MAPK signaling pathway inhibition by this compound.

5.2. Experimental Workflow for Anti-inflammatory Assessment

The following diagram outlines the workflow for assessing the anti-inflammatory properties of this compound.

G Workflow for Anti-inflammatory Assessment start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat with this compound and/or LPS cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Lyse Cells treatment->cell_lysis nitric_oxide_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->nitric_oxide_assay western_blot Western Blot (p-MAPK, total-MAPK) cell_lysis->western_blot data_analysis Data Analysis nitric_oxide_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for anti-inflammatory activity assessment.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

6.1. Unused Compound

  • Unused or expired this compound should be disposed of as chemical waste. It should not be discarded in the regular trash or down the drain.

6.2. Solvent Waste

  • Solutions of this compound in organic solvents (chloroform, dichloromethane, ethyl acetate, acetone, DMSO) must be collected in appropriately labeled hazardous waste containers.

  • Halogenated and non-halogenated solvent waste streams should be kept separate.

  • DMSO solutions, especially those containing dissolved toxic substances, require careful handling as DMSO can facilitate skin absorption.[12] These should be collected in a designated "DMSO waste" container.

6.3. Contaminated Materials

  • Solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste bag or container for incineration.

6.4. Aqueous Waste

  • Aqueous solutions containing low concentrations of this compound from cell culture experiments should be collected as chemical waste. Do not pour down the drain.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone C
Reactant of Route 2
Ophiopogonanone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.